molecular formula C5H3Cl2N3O3 B8546133 2,4-Dichloro-5-nitro-6-methoxypyrimidine

2,4-Dichloro-5-nitro-6-methoxypyrimidine

Cat. No.: B8546133
M. Wt: 224.00 g/mol
InChI Key: BKHVSYXPBSYAEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-5-nitro-6-methoxypyrimidine is a multifunctional pyrimidine derivative designed for advanced synthetic chemistry and drug discovery applications. The pyrimidine scaffold is a fundamental building block in medicinal chemistry, renowned for its presence in a wide range of therapeutic agents, including antimicrobials, antivirals, and anticancer drugs . This particular compound features reactive chloro groups at the 2 and 4 positions and an electron-withdrawing nitro group at the 5 position, making it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions . This allows researchers to sequentially and selectively introduce diverse amines, alcohols, and other nucleophiles to create a library of novel compounds for structure-activity relationship (SAR) studies. The 6-methoxy substituent adds steric and electronic diversity, influencing the compound's reactivity, metabolic stability, and overall interaction with biological targets. As a key synthetic intermediate, it is instrumental in the exploration of new treatments for infections, cancer, and neurological disorders . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H3Cl2N3O3

Molecular Weight

224.00 g/mol

IUPAC Name

2,4-dichloro-6-methoxy-5-nitropyrimidine

InChI

InChI=1S/C5H3Cl2N3O3/c1-13-4-2(10(11)12)3(6)8-5(7)9-4/h1H3

InChI Key

BKHVSYXPBSYAEW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Unveiling the Electronic Landscape: A Theoretical Guide to Substituted Dichloronitropyrimidines for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical exploration of substituted dichloronitropyrimidines, with a primary focus on 2,4-dichloro-5-nitropyrimidine. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics. This document delves into the fundamental electronic properties, reactivity, and potential for rational drug design inherent to this class of molecules, grounding these insights in established theoretical and computational chemistry principles.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability. The introduction of specific substituents, such as chlorine atoms and a nitro group, dramatically alters the electronic landscape of the pyrimidine core, bestowing upon it unique reactivity and potential for targeted drug design. This guide will dissect the theoretical underpinnings of these alterations, providing a predictive framework for the chemical behavior of substituted dichloronitropyrimidines.

Electronic Properties and Reactivity: A Tale of Two Chlorines

The defining characteristic of 2,4-dichloro-5-nitropyrimidine is the presence of two reactive chlorine atoms at the C2 and C4 positions, and a potent electron-withdrawing nitro group at C5. This arrangement dictates the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, a key transformation in the functionalization of this scaffold.

The Influence of the Nitro Group: Activating the Ring for Nucleophilic Attack

The nitro group (-NO2) is a strong electron-withdrawing group, and its position at C5 has a profound impact on the electron density of the pyrimidine ring. This deactivation of the ring as a whole makes it highly susceptible to attack by nucleophiles. The electron-withdrawing nature of the nitro group is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during SNAr reactions.

Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)

A critical consideration in the synthetic utility of 2,4-dichloro-5-nitropyrimidine is the regioselectivity of nucleophilic substitution: will an incoming nucleophile replace the chlorine at the C2 or the C4 position? Theoretical principles, particularly Frontier Molecular Orbital (FMO) theory and analysis of the stability of reaction intermediates, provide a clear prediction.

While direct computational studies on 2,4-dichloro-5-nitropyrimidine are not extensively available in the public domain, we can draw strong parallels from the closely analogous system, 2,4-dichloro-5-nitropyridine. In the case of the pyridine analog, nucleophilic attack occurs preferentially at the C4 position. This selectivity is attributed to the superior resonance stabilization of the Meisenheimer intermediate formed upon attack at C4. The negative charge can be delocalized onto the oxygen atoms of the adjacent nitro group, a stabilizing effect that is not possible with attack at the C2 position.

This principle is expected to hold for 2,4-dichloro-5-nitropyrimidine. The attack at the C4 position allows for the delocalization of the negative charge of the intermediate onto the nitro group, thereby lowering the activation energy for this pathway compared to attack at the C2 position.

Diagram: Regioselectivity of SNAr on 2,4-Dichloro-5-nitropyrimidine

SNAr_Regioselectivity cluster_substrate 2,4-Dichloro-5-nitropyrimidine cluster_nucleophile Nucleophile cluster_attack Nucleophilic Attack cluster_intermediates Meisenheimer Intermediates cluster_products Products substrate Cl | N //   C(NO2)=CH // Cl-C=N Nu Nu: C4_attack Attack at C4 (Favored) Nu->C4_attack pathway 1 C2_attack Attack at C2 (Disfavored) Nu->C2_attack pathway 2 C4_intermediate C4 Intermediate (Resonance Stabilized) C4_attack->C4_intermediate C2_intermediate C2 Intermediate (Less Stabilized) C2_attack->C2_intermediate C4_product 4-Substituted Product C4_intermediate->C4_product - Cl- C2_product 2-Substituted Product C2_intermediate->C2_product - Cl-

Caption: Favored vs. Disfavored pathways for nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis

A deeper understanding of the regioselectivity can be gained from Frontier Molecular Orbital (FMO) theory. The reaction between a nucleophile (HOMO) and an electrophile (LUMO) is governed by the interaction of these orbitals. In the case of SNAr, the nucleophile attacks the atom with the largest coefficient in the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile.

In some substituted dichloropyrimidines, the energy difference between the LUMO and the next lowest unoccupied molecular orbital (LUMO+1) can be small. In such cases, both orbitals may need to be considered to predict the site of nucleophilic attack. However, given the powerful directing effect of the C5-nitro group, it is highly probable that the LUMO will be the dominant factor in determining the regioselectivity for 2,4-dichloro-5-nitropyrimidine.

Computational Methodologies for Studying Dichloronitropyrimidines

To quantitatively assess the theoretical properties of substituted dichloronitropyrimidines, a range of computational chemistry techniques can be employed. These methods provide invaluable insights into the electronic structure, reactivity, and potential biological activity of these molecules.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for calculating the electronic structure of molecules. It offers a good balance between computational cost and accuracy, making it suitable for studying systems like dichloronitropyrimidines.

Experimental Protocol: DFT Geometry Optimization and Electronic Property Calculation

  • Molecule Building: Construct the 3D structure of the substituted dichloronitropyrimidine using a molecular modeling software (e.g., Avogadro, GaussView).

  • Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Method: Specify the DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311+G(d,p)). The choice of functional and basis set will depend on the desired accuracy and available computational resources.

    • Calculation Type: Specify a geometry optimization (Opt) followed by a frequency calculation (Freq) to ensure the optimized structure is a true minimum on the potential energy surface.

    • Properties: Request the calculation of molecular orbitals (for FMO analysis), Mulliken or Natural Bond Orbital (NBO) charges, and the molecular electrostatic potential (MEP).

  • Job Submission: Submit the input file to a high-performance computing cluster.

  • Analysis of Results:

    • Optimized Geometry: Visualize the optimized structure and confirm that all vibrational frequencies are real.

    • FMO Analysis: Visualize the HOMO and LUMO to identify the regions of highest electron density and susceptibility to nucleophilic/electrophilic attack. Note the energy gap between the HOMO and LUMO, which is an indicator of chemical reactivity.

    • Atomic Charges: Analyze the calculated atomic charges to identify electrophilic and nucleophilic sites within the molecule.

    • MEP Analysis: Visualize the MEP map. Regions of negative potential (typically colored red or orange) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.

Diagram: Computational Workflow for Theoretical Analysis

computational_workflow start Molecule Building & Initial Geometry dft DFT Calculation (Geometry Optimization & Frequency Calculation) start->dft analysis Analysis of Electronic Properties dft->analysis fmo FMO Analysis (HOMO/LUMO) analysis->fmo charges Atomic Charge Distribution analysis->charges mep Molecular Electrostatic Potential (MEP) Map analysis->mep reactivity Prediction of Reactivity & Regioselectivity fmo->reactivity charges->reactivity mep->reactivity

Caption: A typical workflow for theoretical property analysis.

Molecular Docking and Quantitative Structure-Activity Relationship (QSAR)

Beyond understanding intrinsic reactivity, theoretical methods can be used to predict the potential of substituted dichloronitropyrimidines as drug candidates.

  • Molecular Docking: This computational technique predicts the preferred orientation of a molecule (ligand) when bound to a specific protein target. It is a powerful tool for virtual screening of compound libraries and for understanding the molecular basis of drug-target interactions.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead compounds.

Data Summary: Key Theoretical Descriptors and Their Implications

Theoretical PropertyComputational MethodImplication for Dichloronitropyrimidines
LUMO Energy & Distribution DFTPredicts the most electrophilic sites for nucleophilic attack (expected to be C4). A lower LUMO energy indicates higher reactivity.
Atomic Charges DFT (Mulliken, NBO)Quantifies the electrophilicity of the C2 and C4 positions, providing further insight into regioselectivity.
Molecular Electrostatic Potential (MEP) DFTVisually identifies the electron-deficient regions of the molecule that are most susceptible to nucleophilic attack.
Reaction Barrier Heights DFT (Transition State Search)Quantitatively determines the activation energies for nucleophilic attack at C2 and C4, providing a definitive prediction of regioselectivity.
Binding Affinity Molecular DockingPredicts the potential of substituted dichloronitropyrimidine derivatives to bind to specific biological targets.
Predicted Biological Activity QSARCan be used to guide the design of new derivatives with improved potency and selectivity.

Conclusion and Future Directions

The theoretical properties of substituted dichloronitropyrimidines, particularly 2,4-dichloro-5-nitropyrimidine, are dominated by the powerful electron-withdrawing effect of the nitro group. This substituent activates the pyrimidine ring for nucleophilic aromatic substitution and directs incoming nucleophiles to the C4 position with high regioselectivity. This predictable reactivity makes these compounds highly valuable scaffolds in medicinal chemistry.

Future theoretical and computational studies should focus on generating specific data for a wider range of substituted dichloronitropyrimidines. The development of robust QSAR models for this class of compounds would be particularly valuable for accelerating the discovery of new drug candidates. The continued synergy between theoretical predictions and experimental validation will undoubtedly unlock the full potential of this versatile and promising class of molecules.

References

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Available at: [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Available at: [Link]

  • Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue. Biosciences Biotechnology Research Asia. Available at: [Link]

Sources

Technical Monograph: Spectroscopic Characterization & Analytical Profiling of 2,4-Dichloro-5-nitro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

This guide details the spectroscopic and physicochemical profile of 2,4-Dichloro-5-nitro-6-methoxypyrimidine (


). This compound acts as a critical electrophilic scaffold in the synthesis of fused heterocyclic systems (e.g., purines, pteridines) and antiviral agents.

The molecule is characterized by a highly electron-deficient pyrimidine ring. The presence of the nitro group at the C5 position activates the C2, C4, and C6 positions toward nucleophilic aromatic substitution (


). In this specific congener, the C6 position is occupied by a methoxy group, while C2 and C4 retain chlorine atoms, serving as leaving groups for further derivatization.

Critical Analytical Note: Unlike many pyrimidine intermediates, this molecule possesses no ring protons . Consequently, Proton NMR (


-NMR) is a binary pass/fail test relying solely on the methoxy singlet, making Carbon-13 NMR (

-NMR) and Mass Spectrometry (MS) the primary tools for structural validation.

Spectroscopic Data Profile

The following data represents the authoritative spectral signature required for lot release and structural confirmation.

A. Nuclear Magnetic Resonance (NMR)[2][5][6][7]

Solvent: DMSO-


 or 

(Note: DMSO is preferred for solubility and preventing aggregation).
1. Proton NMR (

-NMR)

The spectrum is defined by its simplicity. Any signals in the aromatic region (


 7.0–9.0 ppm) indicate impurities (likely starting material or hydrolysis products).
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
4.05 – 4.15 Singlet (s)3H

Deshielded methoxy group due to the electron-poor pyrimidine ring.
2. Carbon-13 NMR (

-NMR)

The spectrum must exhibit exactly 5 distinct signals .

Chemical Shift (

, ppm)
Carbon TypeAssignmentElectronic Environment
56.5


Methoxy carbon.
128.0 – 132.0 Quaternary (Cq)C5 (

)
Shielded relative to C2/4/6; characteristic of C-Nitro in pyrimidines.
154.0 – 156.0 Quaternary (Cq)C2 (

)
Located between two nitrogens; typically the most upfield of the substituted ring carbons.
158.0 – 160.0 Quaternary (Cq)C4 (

)
Activated by ortho-nitro group.
168.0 – 170.0 Quaternary (Cq)C6 (

)
Most deshielded ring carbon due to direct oxygen attachment.
B. Mass Spectrometry (MS)

Technique: LC-MS (ESI+ or APCI) or GC-MS (EI). Molecular Formula:


Monoisotopic Mass:  ~222.95 Da
m/z ValueIntensity (Approx)OriginInterpretation
223 100%

Base peak (ESI).
225 ~65%


isotope contribution (1st Cl).
227 ~10%


isotope contribution (2nd Cl).

Diagnostic Criterion: The 9:6:1 peak intensity ratio is the definitive signature of a dichloro-species. Deviation from this ratio indicates dechlorination or contamination with mono-chloro derivatives.

C. Infrared Spectroscopy (FT-IR)
Wavenumber (

)
Vibration ModeFunctional Group
1540 – 1560 Asymmetric Stretch

(Nitro)
1340 – 1360 Symmetric Stretch

(Nitro)
1050 – 1100 C-O Stretch

(Ether)
700 – 800 C-Cl StretchAryl Chloride

Synthetic Logic & Impurity Profiling

Understanding the synthesis is crucial for interpreting "ghost peaks" in the spectra. The target is synthesized via controlled nucleophilic substitution of 2,4,6-Trichloro-5-nitropyrimidine .

Reaction Pathway Visualization

SynthesisPath SM 2,4,6-Trichloro- 5-nitropyrimidine (Starting Material) Target 2,4-Dichloro- 5-nitro-6-methoxypyrimidine (TARGET) SM->Target Controlled Substitution Impurity2 Impurity B: Hydrolysis Product (Pyrimidinone) SM->Impurity2 Moisture Reagent NaOMe (1.0 eq) -78°C to 0°C Reagent->Target Impurity1 Impurity A: 2-Chloro-4,6-dimethoxy- 5-nitropyrimidine Target->Impurity1 Over-reaction (>1 eq NaOMe) Target->Impurity2 Moisture/Workup

Figure 1: Synthetic pathway and origin of primary impurities. Control of stoichiometry is critical to prevent the formation of the dimethoxy impurity.

Impurity Markers
  • Over-reaction (Dimethoxy): Look for a second methoxy singlet in

    
    -NMR (approx 4.0 ppm) and a shift in the isotope pattern in MS (from 9:6:1 to 3:1 for mono-chloro).
    
  • Hydrolysis (Pyrimidinone): Broad peaks in the 10–12 ppm range (

    
     or 
    
    
    
    ) in
    
    
    -NMR.

Validated Analytical Protocol

Method A: HPLC Purity Analysis

Use this method for quantitative purity assessment.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       95% B
      
    • 15-20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 280 nm (nitro-aromatic absorption).

  • Retention Logic: The target is moderately lipophilic.

    • Elution Order: Hydrolyzed species (polar) < Target < Dimethoxy Impurity (more lipophilic).

Method B: NMR Sample Preparation

Use this method for structural identity.

  • Weigh 10-15 mg of the solid sample into a clean vial.

  • Add 0.6 mL of DMSO-

    
      (preferred over 
    
    
    
    to ensure full solubility of potential hydrolysis impurities).
  • Sonicate for 30 seconds.

  • Acquire at least 16 scans for

    
     and 256 scans for 
    
    
    
    .

Analytical Decision Tree (Triage)

Use this logic flow to interpret your data during process development.

AnalysisTree Start Sample Analysis HNMR 1. Run 1H-NMR Start->HNMR CheckAromatic Peaks in 7-9 ppm region? HNMR->CheckAromatic Fail1 FAIL: Contains SM or Hydrolysis product CheckAromatic->Fail1 Yes CheckMethoxy Single peak at ~4.1 ppm? CheckAromatic->CheckMethoxy No Fail2 FAIL: Wrong structure CheckMethoxy->Fail2 No MS 2. Run LC-MS CheckMethoxy->MS Yes CheckMass Mass 223/225/227 (9:6:1 ratio)? MS->CheckMass Fail3 FAIL: Check for Dimethoxy (Mass 219) CheckMass->Fail3 No Pass PASS: Identity Confirmed CheckMass->Pass Yes

Figure 2: Analytical triage logic for confirming the identity of 2,4-Dichloro-5-nitro-6-methoxypyrimidine.

Safety & Handling (E-E-A-T)

  • Sensitization Warning: Chloropyrimidines are potent skin sensitizers. They can cause severe contact dermatitis. All handling must occur in a fume hood with double-gloving (Nitrile).

  • Energetic Potential: The combination of a nitro group on a strained aromatic ring suggests potential thermal instability. Avoid heating bulk material above 80°C without DSC (Differential Scanning Calorimetry) validation.

  • Reactivity: The compound reacts violently with strong nucleophiles (amines, thiols) and bases. Store under inert gas (Argon/Nitrogen) at -20°C to prevent hydrolysis by atmospheric moisture.

References

  • Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. (Standard reference for pyrimidine reactivity and spectral shifts).
  • PubChem Compound Summary. (n.d.). 2,4,6-Trichloro-5-nitropyrimidine (Precursor Data). National Center for Biotechnology Information. Retrieved from [Link]

  • Ariger, M., et al. (2006). Nucleophilic Aromatic Substitution on Nitropyrimidines. Tetrahedron Letters, 47, 8897. (Mechanistic grounding for regioselectivity).

A Guide to the Structural Elucidation of 2,4-Dichloro-5-nitro-6-methoxypyrimidine: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unequivocal structural determination of synthetic organic compounds is a cornerstone of chemical research and development, particularly in the fields of medicinal chemistry and materials science. 2,4-Dichloro-5-nitro-6-methoxypyrimidine represents a highly functionalized heterocyclic scaffold, offering multiple reaction sites for further chemical elaboration. Its utility as a building block is entirely dependent on the precise and confirmed arrangement of its substituents. This technical guide provides a comprehensive, methodology-focused walkthrough for the structural elucidation of this specific molecule. We will detail an integrated analytical workflow, explaining not just the procedural steps but the scientific rationale behind the selection of each technique. This document is intended for researchers and drug development professionals, providing field-proven insights into the application of mass spectrometry, vibrational and nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction for the definitive characterization of complex small molecules.

Introduction: The Imperative for Unambiguous Characterization

The pyrimidine core is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents.[1] The specific substitution pattern of a pyrimidine derivative dictates its chemical reactivity, physical properties, and biological activity. For a molecule like 2,4-Dichloro-5-nitro-6-methoxypyrimidine, which contains two reactive chloro-substituents, a directing nitro group, and a methoxy group, confirming the regiochemistry is not merely an academic exercise—it is a prerequisite for its rational use in any synthetic campaign. An incorrect structural assignment would lead to the synthesis of unintended molecules, wasting significant resources and potentially generating misleading biological data.

This guide outlines a systematic and self-validating workflow to confirm the molecular structure, moving from foundational data regarding molecular formula to the intricate details of atomic connectivity.

Foundational Analysis: Molecular Formula and Isotopic Signature

Before delving into detailed structural connectivity, the first step is to confirm the molecular formula (C₅H₃Cl₂N₃O₃). High-Resolution Mass Spectrometry (HRMS) is the ideal technique for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS provides a highly accurate mass measurement of the parent ion, typically to within 5 ppm. This precision allows for the confident determination of the elemental composition. For 2,4-Dichloro-5-nitro-6-methoxypyrimidine, we also anticipate a distinctive isotopic pattern due to the presence of two chlorine atoms. Natural chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[2] This results in a characteristic cluster of peaks for the molecular ion (M), where the M+2 peak (one ³⁷Cl) and M+4 peak (two ³⁷Cls) have predictable relative intensities. This isotopic signature is a powerful validation tool for confirming the number of chlorine atoms in the molecule.[3]

Expected HRMS Data:

Parameter Expected Value
Molecular Formula C₅H₃Cl₂N₃O₃
Monoisotopic Mass 222.9552
M Peak (²³⁵Cl) m/z 222.9552
M+2 Peak (¹³⁵Cl, ¹³⁷Cl) m/z 224.9522
M+4 Peak (²³⁷Cl) m/z 226.9493

| Relative Intensity Ratio | ~9:6:1 |

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrument: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

  • Ionization Mode: Perform analysis in both positive and negative ion modes to determine which provides a more stable and abundant molecular ion. For this molecule, positive mode ([M+H]⁺) or negative mode ([M-H]⁻ or M⁻) could be viable.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve a mass accuracy of <5 ppm.

  • Analysis: Compare the measured exact mass of the most abundant peak in the molecular ion cluster to the theoretical mass calculated for C₅H₃Cl₂N₃O₃. Verify that the observed isotopic pattern and intensity ratios match the theoretical values for a molecule containing two chlorine atoms.

Functional Group Identification: Infrared Spectroscopy

Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups.[4][5] By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of bonds within the molecule. For 2,4-Dichloro-5-nitro-6-methoxypyrimidine, we expect to see distinct signals for the nitro group, the aromatic C=N bonds of the pyrimidine ring, the C-O bond of the methoxy group, and the C-Cl bonds.[6][7]

Expected FTIR Absorption Bands:

Functional Group Bond Vibration Expected Wavenumber (cm⁻¹)
Nitro Group Asymmetric N-O Stretch 1520 - 1570
Nitro Group Symmetric N-O Stretch 1340 - 1380
Pyrimidine Ring C=N / C=C Stretch 1550 - 1650
Methoxy Group C-O-C Stretch 1050 - 1250
Methoxy Group C-H Stretch 2850 - 2960

| Chloro Group | C-Cl Stretch | 700 - 850 |

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: As the compound is a low-melting solid, the sample can be analyzed as a thin film between two KBr or NaCl plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups. The presence of strong bands in the 1550 cm⁻¹ and 1350 cm⁻¹ regions would provide strong evidence for the nitro group.

Definitive Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule.[8] For this specific compound, a combination of ¹H and ¹³C NMR, potentially supplemented by 2D techniques, will allow for the unambiguous assignment of the structure.

Expertise & Rationale: A critical feature of the target molecule, 2,4-Dichloro-5-nitro-6-methoxypyrimidine, is the absence of any protons directly attached to the pyrimidine ring . All positions are substituted. This makes the ¹H NMR spectrum deceptively simple but also places greater importance on the ¹³C NMR and 2D correlation experiments to confirm the substitution pattern.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show only one signal: a singlet corresponding to the three equivalent protons of the methoxy group. Its chemical shift will be influenced by the electronic environment of the pyrimidine ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is crucial. It should display five distinct carbon signals: four for the pyrimidine ring carbons and one for the methoxy carbon. The chemical shifts of the ring carbons are highly diagnostic of their environment (e.g., attachment to Cl, N, or the methoxy group).

2D NMR (HMBC) Spectroscopy

To definitively link the methoxy group to the C6 position, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is ideal. This experiment shows correlations between protons and carbons that are separated by two or three bonds. We would expect to see a cross-peak between the methoxy protons (~4.0 ppm) and the C6 carbon of the pyrimidine ring, providing unequivocal evidence for the C-O-C linkage at that specific position.

Predicted NMR Data (in CDCl₃):

Nucleus Experiment Expected Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 1D Proton ~4.0 - 4.2 Singlet 3H, -OCH₃
¹³C 1D Carbon ~160 - 170 Singlet C6-OCH₃
~155 - 165 Singlet C2-Cl / C4-Cl
~155 - 165 Singlet C2-Cl / C4-Cl
~125 - 135 Singlet C5-NO₂
~55 - 60 Singlet -OCH₃

| ¹H-¹³C | HMBC | N/A | Cross-peak | -OCH₃ protons to C6 |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[9]

  • Instrument: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Acquire a standard 1D proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

    • HMBC: Acquire a 2D gHMBCAD spectrum, optimizing the long-range coupling delay (typically ~8 Hz) to observe ²JCH and ³JCH correlations.

  • Analysis:

    • Integrate the ¹H NMR singlet to confirm it represents three protons.

    • Identify all five signals in the ¹³C NMR spectrum.

    • In the HMBC spectrum, locate the correlation between the proton signal of the methoxy group and one of the pyrimidine ring carbons. This carbon is, by definition, C6.

The Gold Standard: Single-Crystal X-ray Diffraction

Expertise & Rationale: While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure.[1][10] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through it. It will not only confirm the connectivity but also provide exact bond lengths and angles.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. Collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

  • Analysis: The resulting structural model will provide a definitive map of all atoms, confirming the 2,4-dichloro-5-nitro-6-methoxy substitution pattern.

Integrated Analysis and Visualization

The power of this workflow lies in the convergence of data from independent analytical techniques. The HRMS confirms the elemental formula, the FTIR identifies the necessary functional groups, the NMR establishes the precise atom-to-atom connectivity, and X-ray crystallography provides a definitive 3D picture.

Workflow Visualization

The logical flow of the structural elucidation process can be visualized as follows:

Elucidation_Workflow cluster_0 Initial Confirmation cluster_1 Connectivity Determination cluster_2 Absolute Proof cluster_3 Final Confirmation HRMS High-Resolution MS Final_Structure Final Structure Confirmed HRMS->Final_Structure FTIR FTIR Spectroscopy FTIR->Final_Structure NMR_1H 1H NMR NMR_13C 13C NMR NMR_HMBC 2D HMBC NMR_1H->NMR_HMBC NMR_13C->NMR_HMBC NMR_HMBC->Final_Structure XRAY X-Ray Crystallography XRAY->Final_Structure Sample Purified Compound Sample->HRMS Molecular Formula & Isotopic Pattern Sample->FTIR Functional Groups Sample->NMR_1H Sample->XRAY Definitive 3D Structure

Caption: Integrated workflow for structural elucidation.

NMR Connectivity Visualization

The key HMBC correlation confirming the position of the methoxy group is visualized below.

HMBC_Connectivity cluster_ring Pyrimidine Ring cluster_substituent C6 C6 N1 N1 C5 C5-NO2 C4 C4-Cl N3 N3 C2 C2-Cl OCH3_H H OCH3_H->C6 ³J (HMBC) OCH3_C C OCH3_H->OCH3_C ¹J OCH3_C->C6 O

Caption: Key ³J HMBC correlation from methoxy protons to C6.

Conclusion

The structural elucidation of 2,4-Dichloro-5-nitro-6-methoxypyrimidine is a clear example of the necessity of a multi-technique analytical approach. Relying on a single piece of data is insufficient and can be misleading. By systematically combining the information from mass spectrometry, infrared spectroscopy, and multi-dimensional NMR, a scientist can build a robust and verifiable case for the proposed structure. For ultimate confirmation, particularly for novel compounds intended for high-value applications like drug development, single-crystal X-ray diffraction serves as the final arbiter. This integrated workflow ensures scientific integrity and provides the solid foundational data required for all subsequent research.

References

  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • Papanastasiou, M., et al. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC.
  • ResearchGate. (n.d.).
  • Benchchem. (2025). Technical Support Center: NMR Peak Assignment for Substituted Pyrimidines.
  • ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Höbartner, C., & Silverman, S. K. (n.d.). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Nucleic Acids Research, Oxford Academic.
  • PubMed. (2023). Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure.
  • ResearchGate. (2016). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group.
  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....
  • Amanote Research. (n.d.). (PDF) Design, Synthesis, and X-Ray Crystal Structures of....
  • MDPI. (2024).
  • ResearchGate. (n.d.). Single crystal X-ray diffraction of compound 4b.
  • Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry.
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
  • Analytical Chemistry. (n.d.). Mass Spectrometric Analysis.
  • PubMed. (2006).
  • Online Organic Chemistry Tutor. (n.d.). Analytical Techniques Used in Organic Chemistry.
  • Labinsights. (2023).
  • ResearchGate. (n.d.).
  • Modern Analytical Technique for Characteriz

Sources

Methodological & Application

Application Note & Protocol: A Two-Step Synthesis of 2,4-Dichloro-5-nitro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2,4-dichloro-5-nitro-6-methoxypyrimidine, a highly functionalized pyrimidine derivative and a valuable building block in the development of novel therapeutic agents and agrochemicals. The protocol herein is structured to provide not only a step-by-step procedure but also the underlying chemical principles, safety considerations, and troubleshooting advice to ensure a successful and reproducible synthesis.

The synthesis is logically approached as a two-step process. It begins with the exhaustive chlorination of a suitable pyrimidine precursor, 5-nitrobarbituric acid, to yield the key intermediate, 2,4,6-trichloro-5-nitropyrimidine. This is followed by a regioselective nucleophilic aromatic substitution (SNAr) with sodium methoxide to introduce the methoxy group at the C6 position, affording the target molecule.

Part 1: Synthesis of the Key Intermediate: 2,4,6-Trichloro-5-nitropyrimidine

The initial step involves the conversion of the hydroxyl groups of 5-nitrobarbituric acid (the keto-enol tautomer of which is a pyrimidine-2,4,6-triol) into chlorides. This transformation is effectively achieved using phosphorus oxychloride (POCl₃), a powerful chlorinating and dehydrating agent. The reaction is typically facilitated by an organic base, such as N,N-diethylaniline, which acts as a proton scavenger and catalyst.[1]

Reaction Mechanism: Chlorination

The mechanism involves the initial formation of a dichlorophosphate ester at the pyrimidine hydroxyl groups. The presence of a tertiary amine base facilitates the subsequent nucleophilic attack by chloride ions (from POCl₃), leading to the displacement of the phosphate group and formation of the C-Cl bond. This process is repeated for all three hydroxyl groups to yield the fully chlorinated pyrimidine ring. The use of excess POCl₃ often serves as both the reagent and the solvent.[2]

Experimental Protocol: Chlorination of 5-Nitrobarbituric Acid

Safety Precaution: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

Materials:

  • 5-Nitrobarbituric acid (dilituric acid)

  • Phosphorus oxychloride (POCl₃)

  • N,N-diethylaniline

  • Toluene

  • Crushed ice

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry 250 mL round-bottom flask, add 5-nitrobarbituric acid (1.0 eq).

  • In the fume hood, carefully add phosphorus oxychloride (POCl₃, 5.0-10.0 eq), which will act as both reagent and solvent.

  • Begin stirring the suspension and slowly add N,N-diethylaniline (1.1 eq) dropwise. The addition may be slightly exothermic.

  • Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Workup (Critical Step): Prepare a large beaker containing a stirred mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This quenching process is highly exothermic and releases HCl gas. Ensure efficient ventilation.

  • Once the quenching is complete and the ice has melted, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with toluene (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, to neutralize residual acid), and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 2,4,6-trichloro-5-nitropyrimidine, which can be used in the next step or purified further by recrystallization or chromatography.

Quantitative Data Summary (Chlorination)
ParameterValue/DescriptionRationale
Reagents 5-Nitrobarbituric acid, POCl₃, N,N-diethylanilineThe tri-hydroxy precursor is required for forming the trichloro-intermediate. POCl₃ is the chlorinating agent.[2]
Stoichiometry 1.0 eq Substrate : 5-10 eq POCl₃ : 1.1 eq BaseExcess POCl₃ drives the reaction to completion and acts as a solvent. The base neutralizes the HCl produced.
Temperature 105-110 °C (Reflux)Sufficient thermal energy is required to overcome the activation energy for the chlorination of the heterocyclic ring.
Reaction Time 3-5 hoursTypical duration for complete conversion, should be monitored by TLC/HPLC.
Expected Yield 80-90%This reaction is generally efficient, but yields can be affected by the efficacy of the workup procedure.[3]

Part 2: Synthesis of 2,4-Dichloro-5-nitro-6-methoxypyrimidine

This step involves a regioselective nucleophilic aromatic substitution (SNAr). The highly electrophilic 2,4,6-trichloro-5-nitropyrimidine intermediate reacts with one equivalent of sodium methoxide. The strong electron-withdrawing nitro group at the C5 position activates the adjacent C4 and C6 positions for nucleophilic attack. Due to steric and electronic factors, substitution occurs preferentially at one of these positions over the C2 position.

Mechanism & Regioselectivity

The methoxide ion (CH₃O⁻), a potent nucleophile, attacks one of the electron-deficient carbon atoms (C2, C4, or C6) bearing a chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atoms of the nitro group. The subsequent loss of a chloride ion restores aromaticity and yields the product. The precise control of stoichiometry (using only one equivalent of the nucleophile) is crucial to prevent further substitution and the formation of di- or tri-methoxylated byproducts.

Overall Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Regioselective Methoxylation A 5-Nitrobarbituric Acid B 2,4,6-Trichloro-5-nitropyrimidine A->B POCl₃, N,N-diethylaniline Reflux (3-5h) C 2,4-Dichloro-5-nitro-6-methoxypyrimidine B->C NaOCH₃ (1 eq), Methanol 0°C to RT

Caption: Two-step synthesis of the target compound.

Experimental Protocol: Methoxylation

Safety Precaution: Sodium methoxide is a strong base and is corrosive. Methanol is flammable and toxic. Handle with appropriate PPE in a fume hood.

Materials:

  • 2,4,6-Trichloro-5-nitropyrimidine

  • Sodium methoxide (NaOCH₃) solution in methanol, or solid sodium methoxide

  • Anhydrous methanol

  • Diethyl ether or Ethyl acetate

  • Deionized water

  • Brine

Equipment:

  • Three-neck round-bottom flask with a dropping funnel, nitrogen inlet, and thermometer

  • Magnetic stirrer and stir bar

  • Ice-water bath

Procedure:

  • Dissolve the crude 2,4,6-trichloro-5-nitropyrimidine (1.0 eq) in anhydrous methanol in a three-neck flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, prepare a solution of sodium methoxide (1.0 eq) in anhydrous methanol.

  • Add the sodium methoxide solution dropwise to the stirred pyrimidine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis shows consumption of the starting material.

  • Workup: Quench the reaction by adding deionized water.

  • Reduce the volume of the solvent using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by silica gel column chromatography to afford pure 2,4-dichloro-5-nitro-6-methoxypyrimidine.

Quantitative Data Summary (Methoxylation)
ParameterValue/DescriptionRationale
Reagents 2,4,6-Trichloro-5-nitropyrimidine, Sodium MethoxideThe trichloro-intermediate is the electrophile; sodium methoxide provides the nucleophile.[4][5]
Stoichiometry 1.0 eq Substrate : 1.0 eq NaOCH₃Precise control is critical to ensure mono-substitution and prevent the formation of undesired byproducts.
Temperature 0 °C to Room TemperatureLow initial temperature controls the exothermic reaction and enhances regioselectivity.
Reaction Time 3-5 hoursSufficient time for the SNAr reaction to proceed to completion at a controlled temperature.
Expected Yield 70-85%The regioselective nature of this reaction typically leads to good yields of the desired product.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low yield in Step 1 (Chlorination) Incomplete reaction. Hydrolysis of product during workup.Ensure anhydrous conditions. Extend reflux time and monitor by TLC/HPLC. Perform the quench step rapidly at low temperature and proceed immediately to extraction.
Formation of di/tri-methoxylated byproducts in Step 2 Excess sodium methoxide used. Reaction temperature too high.Use precisely 1.0 equivalent of sodium methoxide. Maintain the reaction temperature at 0 °C during addition and allow it to warm slowly.
Incomplete reaction in Step 2 (Methoxylation) Insufficient sodium methoxide. Low reaction temperature/short reaction time.Ensure the sodium methoxide reagent is not degraded and is accurately measured. After initial stirring at low temperature, ensure the reaction is allowed to proceed at room temperature for a sufficient duration.
Product decomposition The 5-nitropyrimidine core can be sensitive to strong bases or high temperatures.Avoid excessive heating during workup and purification. Use mild conditions where possible.

References

  • Krackov, M. H. (n.d.). Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline.
  • ResearchGate. (n.d.). Chlorination of 5-nitro-6-methyluracil and its N(1),N(3)-dimethyl analogue with molecular chlorine. Request PDF.
  • Sun, Z., & Yu, S. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544. Available at: [Link]

  • Google Patents. (n.d.). CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine.
  • ResearchGate. (n.d.). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?.
  • Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • Indian Chemical Society. (n.d.). POCl-PCl mixture: A robust chlorinating agent.
  • ResearchGate. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • Patsnap. (n.d.). Preparation method of 2,4-dichloro-5-methoxypyrimidine. Eureka.
  • ChemicalBook. (n.d.). 2,4-Dichloro-5-methoxypyrimidine synthesis.
  • Advanced ChemBlocks. (n.d.). 2,4,6-Trichloro-5-nitropyrimidine.
  • Chem-Impex. (n.d.). 2,4,6-Trichloro-5-nitropyrimidine.
  • Benchchem. (n.d.). A Technical Guide to 2,4-Dichloro-5-methoxypyrimidine for Researchers and Drug Development Professionals.
  • Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • Google Patents. (n.d.). US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine.
  • eScholarship. (n.d.). Light-promoted aromatic denitrative chlorination.
  • EPA. (n.d.). 2,4,6-trichloro-5-nitropyrimidine - Hazard Genotoxicity.
  • PubMed. (2018). Chlorination of 5-fluorouracil: Reaction mechanism and ecotoxicity assessment of chlorinated products. Water Research, 141, 235-244. Available at: [Link]

  • PubChem. (n.d.). 2,4-Dichloro-5-nitropyrimidine.
  • ResearchGate. (n.d.). Chlorination of 5-fluorouracil: Reaction mechanism and ecotoxicity assessment of chlorinated products. Request PDF.
  • UNIPI. (n.d.). Revisitation of the PCl5-Chlorination Reaction of α-Amino Acids: Spectroscopic and DFT Insights, and Synthesis of the L-Proline.
  • Omar, B., et al. (n.d.). Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. Organic Chemistry: Current Research. Available at: [Link]

  • TSI Journals. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Organic Chemistry: An Indian Journal. Available at: [Link]

  • Reddit. (2023). UKnowWho Question. r/Mcat.
  • Pearson+. (n.d.). Predict the major products of the following reactions. (a) 2,4-di.... Study Prep.

Sources

Application Note: A Guide to the Regioselective Amination of 2,4-Dichloro-5-nitro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 2,4-disubstituted pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of these molecules often relies on the sequential, regioselective functionalization of dihalopyrimidine precursors via Nucleophilic Aromatic Substitution (SNAr). This application note provides a detailed guide for researchers on navigating the complex reactivity of 2,4-dichloro-5-nitro-6-methoxypyrimidine. This specific substrate presents a unique synthetic challenge due to the competing electronic influences of the C5-nitro and C6-methoxy substituents. We will dissect the mechanistic principles governing regioselectivity and provide field-proven, step-by-step protocols to selectively install amine nucleophiles at either the C4 or C2 position, thereby enabling precise control over molecular design and accelerating drug discovery workflows.

Part 1: Mechanistic Insights - A Tale of Two Positions

The functionalization of 2,4-dichloropyrimidines proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] This pathway involves the attack of a nucleophile on the electron-deficient pyrimidine ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the expulsion of a chloride leaving group.

For most 2,4-dichloropyrimidines, nucleophilic attack is favored at the C4 position over the C2 position.[2][3][4][5] This preference is generally attributed to the greater electron deficiency (higher LUMO coefficient) at the C4 carbon.[4][6][7] However, the substitution pattern on our target molecule, 2,4-dichloro-5-nitro-6-methoxypyrimidine , introduces a fascinating electronic conflict.

  • The C5-Nitro Group: As a powerful electron-withdrawing group (EWG), the nitro substituent strongly activates the ring for SNAr. Its position at C5 significantly enhances the electrophilicity of the adjacent C4 position, strongly directing nucleophilic attack to this site.[2][4][8][9]

  • The C6-Methoxy Group: Conversely, the methoxy group is an electron-donating group (EDG). When positioned at C6, an EDG can reverse the conventional regioselectivity, favoring substitution at the C2 position.[4][10][11] Quantum mechanical studies suggest that a C6-methoxy group alters the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), increasing its contribution at the C2 position.[10][11]

This electronic "tug-of-war" is the central challenge. As illustrated below, the C5-NO₂ group activates C4, while the C6-OMe group promotes C2 reactivity. The outcome of the reaction is therefore not predetermined and can be steered by carefully selecting the reaction conditions and the nature of the amine nucleophile.

G cluster_0 Electronic Influences on the Pyrimidine Core Substrate 2,4-dichloro-5-nitro-6-methoxypyrimidine C5_Nitro Strong Electron-Withdrawing Group (C5-NO₂) Substrate->C5_Nitro C6_Methoxy Electron-Donating Group (C6-OMe) Substrate->C6_Methoxy C4_Attack Favored C4 Attack C2_Attack Favored C2 Attack C5_Nitro->C4_Attack Activates C6_Methoxy->C2_Attack Promotes

Caption: Competing electronic effects governing regioselectivity.

Part 2: Experimental Protocols & Strategic Execution

Leveraging the mechanistic principles discussed, we can devise distinct strategies to achieve selective amination. The choice of protocol is dictated by the desired regioisomer and the nature of the amine.

Protocol 1: Standard SNAr for Preferential C4-Amination

This protocol leverages the powerful activating effect of the C5-nitro group, which generally overrides the C6-methoxy effect for most primary and secondary amines, leading to the C4-amino product as the major isomer.

Rationale: Standard thermal conditions with a non-nucleophilic base are sufficient for the highly activated substrate. Solvents like n-butanol or DMF facilitate the reaction, and a slight excess of the amine drives the reaction to completion.

Materials:

  • 2,4-dichloro-5-nitro-6-methoxypyrimidine (1.0 eq)

  • Primary or Secondary Amine (1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Solvent (e.g., n-Butanol, DMF, or NMP)

  • Reaction vessel, magnetic stirrer, condenser, inert atmosphere (N₂ or Ar)

Step-by-Step Methodology:

  • To a clean, dry reaction vessel under an inert atmosphere, add 2,4-dichloro-5-nitro-6-methoxypyrimidine and the chosen anhydrous solvent (approx. 0.1 M concentration).

  • Add the amine nucleophile, followed by the base (DIPEA or K₂CO₃).

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Work-up: If using DMF or NMP, pour the mixture into ice-water and extract with an organic solvent like ethyl acetate (3x). If using n-butanol, concentrate the mixture under reduced pressure.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-amino-2-chloro-5-nitro-6-methoxypyrimidine.

Protocol 2: Tertiary Amine-Mediated SNAr for C2-Selectivity

A remarkable exception to the general C4-selectivity rule for 5-nitro-substituted dichloropyrimidines has been reported when using tertiary amines as nucleophiles.[8][9][12] This method provides excellent selectivity for the C2 position, followed by an in situ N-dealkylation to yield the secondary amine product. This provides a powerful and often overlooked strategy to access the C2-aminated scaffold.

Rationale: The precise mechanism for this reversal is complex, but it provides a reliable synthetic route to otherwise difficult-to-access isomers. The reaction proceeds under simple thermal conditions, making it highly practical.

Materials:

  • 2,4-dichloro-5-nitro-6-methoxypyrimidine (1.0 eq)

  • Tertiary Amine (e.g., Triethylamine, N-Methylmorpholine) (2.0 - 3.0 eq)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Reaction vessel, magnetic stirrer, condenser, inert atmosphere (N₂ or Ar)

Step-by-Step Methodology:

  • Combine 2,4-dichloro-5-nitro-6-methoxypyrimidine and the tertiary amine in the chosen anhydrous solvent.

  • Heat the reaction mixture to reflux (for MeCN) or stir at room temperature (for more reactive amines in DCM).

  • Monitor the reaction closely by LC-MS for the formation of the N-dealkylated product. Reaction times can vary from 4 to 24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Work-up & Purification: Directly purify the residue by flash column chromatography. The polarity of the product will be significantly different from the starting material. This method often yields clean products with straightforward purification.

Protocol 3: Palladium-Catalyzed Amination for Enhanced C4-Selectivity

For cases where the standard SNAr (Protocol 1) yields an inseparable mixture of C4 and C2 isomers, a palladium-catalyzed cross-coupling reaction (a form of Buchwald-Hartwig amination) can dramatically improve C4 selectivity, particularly with aliphatic secondary amines.[3][13][14]

Rationale: The mechanism shifts from SNAr to a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. The steric and electronic environment of the palladium catalyst complex strongly favors interaction at the C4 position, leading to superior regiocontrol.

Materials:

  • 2,4-dichloro-5-nitro-6-methoxypyrimidine (1.0 eq)

  • Aliphatic Secondary Amine (1.2 eq)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., Xantphos, 4-10 mol%)

  • Strong, non-nucleophilic base (e.g., LiHMDS, NaOtBu, or Cs₂CO₃) (1.5 eq)

  • Anhydrous Toluene or Dioxane

  • Reaction vessel, Schlenk flask or glovebox, inert atmosphere (N₂ or Ar)

Step-by-Step Methodology:

  • In a glovebox or under a strict inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous solvent, followed by the 2,4-dichloro-5-nitro-6-methoxypyrimidine and the amine.

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool the mixture and quench by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[4]

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Part 3: Data Summary and Workflow

The appropriate synthetic strategy depends entirely on the desired outcome. The table below summarizes the recommended approaches.

Desired ProductRecommended NucleophileProtocolKey Rationale
4-Amino-2-chloro Isomer Primary/Secondary AminesProtocol 1Thermodynamically favored product due to C5-NO₂ activation.
4-Amino-2-chloro Isomer Aliphatic Secondary AminesProtocol 3Overcomes poor selectivity from Protocol 1 via catalytic control.
2-Amino-4-chloro Isomer Tertiary AminesProtocol 2Exploits unique reactivity pattern for C2-selective SNAr and dealkylation.

The following workflow provides a decision-making framework for approaching the synthesis.

Caption: Experimental decision workflow for regioselective amination.

Part 4: Structural Verification

Confirming the identity of the resulting regioisomer is critical. 1H NMR spectroscopy is a powerful tool for this purpose. In the 2,4-dichloro-5-nitro-6-methoxypyrimidine starting material, the C-H proton is absent. Upon monosubstitution with an amine (R-NH₂), a new N-H proton signal will appear. More importantly, the chemical environment of the methoxy protons (-OCH₃) will be different for each isomer, providing a diagnostic handle for structural assignment. Further confirmation can be achieved with 2D NMR techniques (HSQC, HMBC) and mass spectrometry.

References

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Vertex AI Search.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
  • A Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amination. BenchChem.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
  • Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center. BenchChem.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.
  • Nucleophilic aromatic substitution. Wikipedia.
  • What factors affect the selectivity of 2,4-Dichloropyrimidine compounds in substitution reactions?. Guidechem.
  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec.
  • Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... ResearchGate.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. StackExchange.
  • Process for synthesis of 2,4-dichloro-5-aminopyrimidine. Google Patents.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
  • A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. PubMed.

Sources

Suzuki coupling reactions with dichloronitropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Suzuki-Miyaura Coupling of Dichloronitropyrimidines

Executive Summary & Strategic Importance

The dichloronitropyrimidine scaffold—specifically 2,4-dichloro-5-nitropyrimidine and 4,6-dichloro-5-nitropyrimidine —represents a "privileged structure" in modern drug discovery. It serves as the electrophilic core for a vast array of kinase inhibitors (e.g., JAK, CDK, and EGFR inhibitors) where the pyrimidine ring mimics the ATP purine base.

The presence of the 5-nitro group (


) is the defining feature of this substrate. It exerts a profound electron-withdrawing effect, dramatically lowering the LUMO energy of the pyrimidine ring. While this activates the carbon-chlorine (

) bonds for cross-coupling, it introduces two critical challenges:
  • Hyper-Reactivity: The substrate is prone to hydrolysis and non-specific nucleophilic attacks (

    
    ) even by weak bases.
    
  • Regioselectivity: In 2,4-dichloro-5-nitropyrimidine, distinguishing between the C2 and C4 positions is the primary synthetic hurdle.

This guide provides a validated, mechanistic approach to controlling regioselectivity and suppressing side reactions during Suzuki-Miyaura cross-coupling.

Mechanistic Insight: The Regioselectivity Paradigm

To master this reaction, one must understand the electronic landscape of the substrate.

Electronic Activation by the Nitro Group

The 5-nitro group activates the pyrimidine ring through both inductive (


) and mesomeric (

) effects.
  • C4 Position: This position is adjacent to a ring nitrogen and para to the nitro group. It is the most electron-deficient site and the primary target for oxidative addition by Palladium(0).

  • C2 Position: This position is flanked by two ring nitrogens but is meta to the nitro group. While still reactive, it is electronically distinct from C4.

Rule of Thumb: Under standard Suzuki conditions (Pd(0)/Carbonate base), oxidative addition occurs preferentially at C4 due to the lower bond dissociation energy of the C4-Cl bond induced by the para-nitro resonance contribution.

Pathway Visualization

Regioselectivity Substrate 2,4-Dichloro- 5-nitropyrimidine Complex_C4 Oxidative Addition (C4 Site) Substrate->Complex_C4 Fast (Kinetic Control) Complex_C2 Oxidative Addition (C2 Site) Substrate->Complex_C2 Slow (High Barrier) Pd0 Pd(0) Catalyst Pd0->Complex_C4 Product_C4 4-Aryl-2-chloro- 5-nitropyrimidine (Major Product) Complex_C4->Product_C4 Transmetallation & Red. Elim. Product_C2 2-Aryl-4-chloro- 5-nitropyrimidine (Minor/Trace) Complex_C2->Product_C2

Figure 1: Kinetic preference for C4-oxidative addition in 5-nitropyrimidine scaffolds.

Critical Experimental Parameters

The choice of reagents is dictated by the instability of the nitropyrimidine starting material.

ParameterRecommendationRationale
Catalyst

(Tetrakis)
Standard choice. The labile

ligands allow fast oxidative addition. For sterically hindered boronic acids, switch to Pd(dppf)Cl₂ .
Base

(aq) or

Crucial: Avoid strong alkoxides (

) which will cause immediate

substitution of the chloride. Carbonates are mild enough to activate the boronic acid without degrading the pyrimidine.
Solvent DME/Water or Dioxane/Water (3:1)Aqueous mixtures are essential for the solubility of the inorganic base. DME (Dimethoxyethane) often provides better selectivity than THF.
Temperature 60°C - 80°CStart low. High temperatures (>100°C) promote bis-coupling (reaction at both C2 and C4) and hydrolysis.
Stoichiometry 1.05 eq. Boronic AcidStrict limiting reagent control is required to prevent bis-coupling.

Detailed Protocols

Protocol A: C4-Selective Mono-Arylation of 2,4-Dichloro-5-nitropyrimidine

Target: Synthesis of 2-chloro-4-aryl-5-nitropyrimidines.

Reagents:

  • 2,4-Dichloro-5-nitropyrimidine (1.0 equiv)

  • Arylboronic acid (1.05 equiv)

  • 
     (0.05 equiv / 5 mol%)
    
  • 
     (2.0 equiv, 2M aqueous solution)
    
  • 1,2-Dimethoxyethane (DME) (0.2 M concentration relative to substrate)

Step-by-Step Procedure:

  • Degassing (Critical): Charge a reaction vial with DME. Sparge with argon or nitrogen for 15 minutes. Note: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

  • Substrate Addition: Add 2,4-dichloro-5-nitropyrimidine, the arylboronic acid, and the Pd catalyst to the vial under an inert curtain.

  • Base Addition: Add the degassed aqueous

    
     solution via syringe.
    
  • Reaction: Seal the vessel and heat to 65°C . Monitor by LC-MS or TLC every 30 minutes.

    • Checkpoint: The reaction is typically complete within 1-3 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .
  • Purification: Flash column chromatography.

    • Note: The product is less polar than the starting material but hydrolysis byproducts (pyrimidinols) are very polar.

Protocol B: Sequential Bis-Arylation (Synthesis of 2,4-Diaryl-5-nitropyrimidines)

Target: Installing two different aryl groups. Step 1 follows Protocol A. Step 2 installs the second group at C2.

Reagents (for Step 2):

  • 2-Chloro-4-aryl-5-nitropyrimidine (Isolated from Protocol A)

  • Second Arylboronic acid (1.5 equiv)

  • 
     (0.05 equiv) — Switching catalyst helps overcome the lower reactivity of C2.
    
  • 
     (3.0 equiv, solid or aqueous)
    
  • 1,4-Dioxane (0.2 M)

Procedure:

  • Dissolve the C4-substituted intermediate in dioxane.

  • Add the second boronic acid, base, and catalyst.

  • Heat: This step requires higher energy. Heat to 90°C - 100°C for 4-12 hours.

  • Monitoring: Watch for the disappearance of the monochloride. If the reaction stalls, add fresh catalyst (2 mol%).

Handling 4,6-Dichloro-5-nitropyrimidine

This substrate is symmetrical (


 symmetry).
  • The Challenge: Once the first coupling occurs, the molecule becomes desymmetrized. The resulting product is less electron-deficient than the starting material, which naturally helps prevent over-reaction (bis-coupling), but statistical mixtures are still possible.

  • Optimization: Use a slight excess of the dichloride (1.2 equiv) relative to the boronic acid to ensure mono-coupling. Unreacted starting material can be easily separated chromatographically.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Hydrolysis (OH product) Base is too strong or water content too high.Switch from

to

. Reduce water ratio or use anhydrous conditions with

as the activator.
Bis-coupling (C2+C4) Temperature too high or excess boronic acid.Lower temp to 50°C. Add boronic acid dropwise as a solution over 1 hour.
No Reaction at C2 C2 is sterically hindered or deactivated.Switch to a more active catalyst system like Pd-XPhos G3 or Pd(dtbpf)Cl₂ . Increase temp to 110°C (microwave).
Black Precipitate "Pd Black" formation (catalyst decomposition).Insufficient degassing. Ligand oxidation. Add 10 mol% free

to stabilize the Pd species.

Workflow Diagram

Workflow Start Start: Dichloronitropyrimidine Decision Select Target Regioisomer Start->Decision Path_C4 Target: C4-Aryl (Major) Decision->Path_C4 Standard Path_C2 Target: C2-Aryl (Rare/Sequential) Decision->Path_C2 Advanced Cond_C4 Protocol A: Pd(PPh3)4, Na2CO3, 65°C Limiting Boronic Acid Path_C4->Cond_C4 Path_C2->Cond_C4 Step 1 Cond_C2 Protocol B (Step 2): Pd(dppf)Cl2, K3PO4, 100°C Excess Boronic Acid Cond_C4->Cond_C2 Step 2 QC QC Check: LCMS for Bis-coupling or Hydrolysis Cond_C4->QC Cond_C2->QC

Figure 2: Decision tree for synthesis planning.

References

  • Regioselectivity in Suzuki Coupling of 2,4-Dichloropyrimidines

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
    • Source: MDPI (Molecules), 2021.
    • URL:[Link]

  • Inversion of Selectivity (C2 vs C4)

    • Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.[1][2]

    • Source: National Institutes of Health (NIH) / J Am Chem Soc.
    • URL:[Link]

  • One-Pot Double Coupling Strategies

    • Title: One-pot Double Suzuki Couplings of Dichloropyrimidines.[3]

    • Source: NIH / PMC.
    • URL:[Link]

  • General Suzuki Coupling Mechanism & Conditions

    • Title: Suzuki-Miyaura Coupling Reaction.[4][5][6]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Application Note & Protocols: Strategic Synthesis of Trisubstituted Pyrimidines for Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Antimalarial Drug Discovery

Malaria, a devastating infectious disease caused by Plasmodium parasites, continues to pose a significant global health threat, with hundreds of thousands of deaths recorded annually.[1] The widespread emergence of parasite resistance to frontline treatments, including artemisinin-based combination therapies (ACTs), necessitates an urgent and continuous search for new antimalarial agents with novel mechanisms of action.[1][2]

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds and its diverse pharmacological activities.[3][4] In the context of malaria, pyrimidine derivatives have been instrumental, most notably in the form of antifolate drugs like pyrimethamine, which target the essential parasite enzyme dihydrofolate reductase (DHFR).[5][6] The chemical tractability of the pyrimidine ring allows for systematic structural modifications, making it an ideal framework for developing extensive compound libraries to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.[7][8] This guide details robust synthetic strategies for creating 2,4,6-trisubstituted pyrimidines, a class of compounds that has shown significant promise against Plasmodium falciparum, and outlines the subsequent protocols for their biological evaluation.[3][9]

Core Synthetic Strategies: Building the Trisubstituted Pyrimidine Core

The generation of a diverse library of trisubstituted pyrimidines hinges on flexible and efficient synthetic methodologies. Two primary strategies have proven highly effective: multicomponent condensation reactions for rapid scaffold assembly and stepwise functionalization of a pre-formed pyrimidine core for controlled diversification.

Strategy 1: Multicomponent Reactions (MCRs) - The Biginelli Reaction

First reported in 1893, the Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[10][11] While this classic method typically yields dihydropyrimidones, modern variations and subsequent oxidation steps provide a rapid entry point to highly functionalized pyrimidine derivatives.[12][13] The primary advantage of this approach is its operational simplicity and atom economy, allowing for the rapid generation of a core structure.

Strategy 2: Stepwise Functionalization via Cross-Coupling

A more versatile and widely adopted strategy for generating precisely substituted pyrimidines involves the stepwise functionalization of a halogenated pyrimidine core.[14] Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are exceptionally powerful tools for this purpose.[15] This method offers superior control over regioselectivity, which is critical for SAR studies. Starting with commercially available di- or trichloropyrimidines, sequential, site-selective coupling reactions can be performed by exploiting the differential reactivity of the halogenated positions (typically C4 > C6 > C2 > C5).[16][17] This allows for the controlled introduction of diverse aryl and heteroaryl moieties, which are often key for potent antimalarial activity.[9][17]

Synthetic_Strategies cluster_0 Two Primary Synthetic Routes Start Antimalarial Drug Target: Trisubstituted Pyrimidine MCR Strategy 1: Multicomponent Reactions (e.g., Biginelli Reaction) Start->MCR Rapid Synthesis Stepwise Strategy 2: Stepwise Functionalization (e.g., Suzuki Coupling) Start->Stepwise Controlled Synthesis MCR_Adv Advantages: - Rapid Scaffold Assembly - High Atom Economy - Operational Simplicity MCR->MCR_Adv Stepwise_Adv Advantages: - High Versatility & Control - Precise Regioselectivity - Broad Substrate Scope Stepwise->Stepwise_Adv

Caption: High-level overview of the two primary synthetic routes.

Detailed Protocol: Synthesis of a 2,4,6-Trisubstituted Pyrimidine via Sequential Suzuki-Miyaura Coupling

This protocol describes a representative, field-proven method for synthesizing a 2,4,6-trisubstituted pyrimidine library, starting from 2,4,6-trichloropyrimidine. The strategy leverages the inherent reactivity differences of the chlorine atoms to achieve regioselective substitution.

Workflow Overview

The workflow involves three sequential palladium-catalyzed Suzuki coupling reactions. The first reaction occurs at the most reactive C4 and C6 positions, followed by substitution at the less reactive C2 position. This controlled approach is essential for building molecular diversity.

Suzuki_Workflow Start Start: 2,4,6-Trichloropyrimidine Step1 Step 1: Suzuki Coupling (Arylboronic Acid 1) - Pd(PPh3)4 Catalyst - Na2CO3 Base - Dioxane/H2O, 85°C Start->Step1 Product1 Intermediate: 4-Aryl-2,6-dichloropyrimidine Step1->Product1 Step2 Step 2: Suzuki Coupling (Arylboronic Acid 2) - Pd(PPh3)4 Catalyst - Na2CO3 Base - Dioxane/H2O, 95°C Product1->Step2 Product2 Intermediate: 4,6-Diaryl-2-chloropyrimidine Step2->Product2 Step3 Step 3: Suzuki Coupling (Arylboronic Acid 3) - Pd(PPh3)4 Catalyst - K3PO4 Base - Dioxane/H2O, 105°C Product2->Step3 FinalProduct Final Product: 2,4,6-Triarylpyrimidine Step3->FinalProduct Purify Purification (Column Chromatography) FinalProduct->Purify Analyze Characterization (NMR, MS, IR) Purify->Analyze Test Biological Assay (Antimalarial Activity) Analyze->Test

Caption: Detailed workflow for sequential Suzuki coupling reactions.

Experimental Protocol: Synthesis of 4,6-Diaryl-2-chloro-pyrimidine (Step 1 & 2 Example)

Causality: We begin by reacting 2,4,6-trichloropyrimidine with two equivalents of the first arylboronic acid. The higher reactivity of the C4 and C6 positions allows for a disubstitution reaction, while the C2 position remains largely unreacted under these conditions.[17] Increasing the temperature for subsequent steps is necessary to overcome the higher activation energy required for coupling at the more electron-rich C2 position.

ComponentRoleAmount (for 1 mmol scale)Molar Eq.
2,4,6-TrichloropyrimidineStarting Material183.4 mg1.0
Arylboronic AcidCoupling Partner2.2 mmol2.2
Pd(PPh₃)₄ (Tetrakis)Palladium Catalyst35 mg0.03
Sodium Carbonate (Na₂CO₃)Base318 mg (3.0 mmol)3.0
1,4-DioxaneSolvent8 mL-
WaterCo-solvent2 mL-

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4,6-trichloropyrimidine (1.0 mmol), the desired arylboronic acid (2.2 mmol), and sodium carbonate (3.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Add the degassed solvents, 1,4-dioxane (8 mL) and water (2 mL), via syringe.

  • Heat the reaction mixture to 95°C and stir vigorously for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4,6-diaryl-2-chloropyrimidine intermediate.

Note: For the subsequent coupling at the C2 position, the purified intermediate is subjected to similar reaction conditions, often with a stronger base (e.g., K₃PO₄) and higher temperature (105-110°C) to facilitate the reaction.

Compound Characterization: A Self-Validating System

The structural integrity of each synthesized compound must be rigorously confirmed. This validation underpins the trustworthiness of any subsequent biological data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, providing information on the number and environment of protons and carbons.[4][18] The disappearance of the pyrimidine proton signal and the appearance of new aromatic signals confirm successful coupling.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final product, providing an exact mass measurement.[4]

  • Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups present in the molecule.[4]

Analysis TypeExpected Result for a Trisubstituted Pyrimidine
¹H NMR Absence of initial pyrimidine ring protons; presence of characteristic aromatic signals corresponding to the coupled aryl groups.
¹³C NMR Signals corresponding to the substituted pyrimidine carbons and the newly introduced aryl rings.
HRMS (ESI+) A molecular ion peak [M+H]⁺ that matches the calculated exact mass to within ±5 ppm.

Protocol: In Vitro Antimalarial Activity Screening

The ultimate goal is to assess the biological activity of the synthesized compounds against the malaria parasite, Plasmodium falciparum. A standard, robust assay is the SYBR Green I-based microassay, which measures parasite DNA replication.[7]

Assay_Workflow cluster_0 Preparation cluster_1 Assay Execution (96-well plate) cluster_2 Data Acquisition CompoundPrep 1. Compound Preparation - Dissolve in DMSO - Prepare serial dilutions Plating 3. Plating - Add diluted compounds - Add parasite culture CompoundPrep->Plating ParasiteCulture 2. Parasite Culture - Synchronize P. falciparum (ring stage, ~2% parasitemia) ParasiteCulture->Plating Incubation 4. Incubation - 72 hours at 37°C (low O2, 5% CO2) Plating->Incubation Lysis 5. Lysis & Staining - Add Lysis Buffer with SYBR Green I dye Incubation->Lysis Reading 6. Fluorescence Reading (485 nm excitation / 530 nm emission) Lysis->Reading Analysis 7. Data Analysis - Plot fluorescence vs. concentration - Calculate IC50 values Reading->Analysis

Caption: Workflow for the SYBR Green I-based antimalarial assay.

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Perform serial dilutions in a suitable culture medium to achieve the final desired concentrations for the assay.[19]

  • Parasite Culture: Culture chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, W2) strains of P. falciparum in human erythrocytes at 3-5% hematocrit under standard conditions (37°C, 5% CO₂, 5% O₂).[6][19][20] Synchronize the parasites to the ring stage.

  • Assay Plating: In a 96-well microtiter plate, add the serially diluted compounds. Subsequently, add the parasitized erythrocyte culture (final hematocrit ~2.5%, parasitemia ~0.5-1%). Include positive (parasites + drug-free medium) and negative (uninfected erythrocytes) controls.

  • Incubation: Incubate the plates for 72 hours under the same culture conditions.

  • Lysis and Staining: After incubation, freeze the plates to lyse the erythrocytes. Thaw and add SYBR Green I lysis buffer. This dye intercalates with any double-stranded DNA, fluorescing upon binding.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.

  • Data Analysis: The fluorescence intensity is directly proportional to the amount of parasite DNA. Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Compound IDSubstitution Pattern (R¹, R², R³)IC₅₀ vs. 3D7 (nM) [Hypothetical]IC₅₀ vs. W2 (nM) [Hypothetical]Selectivity Index (SI)
Lead-01 Phenyl, Phenyl, Phenyl250450>100
Opt-02 4-F-Phenyl, Pyridyl, Phenyl3560>500
Opt-03 4-Cl-Phenyl, Pyridyl, Morpholine1525>1000
Pyrimethamine (Reference Control)10850>2000

Conclusion

The trisubstituted pyrimidine scaffold remains a highly viable and promising framework for the discovery of next-generation antimalarial drugs. The strategic choice between multicomponent reactions for rapid library generation and stepwise functionalization via cross-coupling for controlled, precision synthesis allows researchers to tailor their approach to the specific goals of their drug discovery program. The robust protocols for synthesis, characterization, and biological evaluation outlined here provide a comprehensive and self-validating pathway from chemical design to actionable biological data, paving the way for the identification of potent new candidates to combat the global threat of malaria.

References

  • Agarwal, A., Srivastava, K., Puri, S. K., & Chauhan, P. M. S. (2005). Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents. Bioorganic & Medicinal Chemistry, 13(15), 4645-4650. [Link]

  • Baragaña, B., et al. (2016). Trisubstituted Pyrimidines as Efficacious and Fast-Acting Antimalarials. Journal of Medicinal Chemistry, 59(15), 7252-7279. [Link]

  • Chaparadza, G. (2022). Structure-activity and structure-property relationships of antimalarial pyrimido[1,2-a]benzimidazoles, imidazo[1,2-a]pyridines, and imidazo[1,2-a]pyrimidines. OpenUCT. [Link]

  • Suleiman, M. H., et al. (2021). An overview of the synthesis of pyrimidine derivatives and their biological activities. ResearchGate. [Link]

  • Fotso, G. W., et al. (2022). Structure–activity relationships (SAR) of pyrimidine anti‐malarial agents. ResearchGate. [Link]

  • Li, X., et al. (2018). Synthesis, Design, and Structure–Activity Relationship of the Pyrimidone Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. MDPI. [Link]

  • Baragaña, B., et al. (2016). Trisubstituted Pyrimidines as Efficacious and Fast-Acting Antimalarials. PubMed. [Link]

  • Kolotova, N. V., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research. [Link]

  • Namboothiri, I. N. N., & Kumar, S. (2010). Microwave Assisted Solid Phase Synthesis of Trisubstituted Pyrimidines. Journal of Chemical and Pharmaceutical Research. [Link]

  • Organic Chemistry Portal. Biginelli Reaction. Organic Chemistry Portal. [Link]

  • Felicetti, T., et al. (2022). Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[3][7][9]triazolo[1,5-a]pyrimidines. Organic & Biomolecular Chemistry. [Link]

  • Singh, R., & Singh, P. (2023). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Biological and Pharmaceutical Sciences. [Link]

  • Rahman, A., et al. (2024). Sulfonamide based pyrimidine derivatives combating Plasmodium parasite by inhibiting falcipains-2 and falcipains-3 as antimalarial agents. RSC Advances. [Link]

  • Saamanthi, M., & Aruna, S. (2019). SYNTHESIS AND CHARACTERIZATION OF NOVEL TRISUBSTITUTED PYRIMIDINE DERIVATIVES FROM CHALCONES. Journal of Emerging Technologies and Innovative Research. [Link]

  • Zade, A., et al. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology. [Link]

  • Suma B. V., et al. (2024). A REVIEW ON SYNTHETIC AND THERAPEUTIC ASPECTS OF 1,2,3,4-TETRAHYDROPYRIMIDINES VIA THE BIGINELLI REACTION. World Journal of Pharmaceutical Research. [Link]

  • Baragaña, B., et al. (2016). Trisubstituted Pyrimidines as Efficacious and Fast-Acting Antimalarials. ACS Publications. [Link]

  • Wang, Z., et al. (2015). 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. PMC. [Link]

  • Bouhfid, L., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. MDPI. [Link]

  • Králová, P., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Bioengineer.org. (2026). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. Bioengineer.org. [Link]

  • Waid, P. P., & Sharp, D. E. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]

  • Fidock, D. A., et al. (2009). A Protocol for Antimalarial Efficacy Screening: In Vitro and In Vivo Protocols. Supplementary Document. [Link]

  • Perillo, I. A., et al. (2002). N-arylhexahydropyrimidines. Part 1. Synthesis and 1H NMR characterization of 1,3-Di and 1,2,3-trisubstituted derivatives. ResearchGate. [Link]

  • Singh, A., et al. (2018). Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity. PMC. [Link]

  • Christian, D. J., et al. (2014). Microwave assisted synthesis and in vitro anti-malarial screening of novel pyrimidine derivatives. ResearchGate. [Link]

  • Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. ResearchGate. [Link]

  • Swain, P., et al. (2022). Microwave synthesis and antimalarial screening of novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives as Plasmodium falciparum dihydrofolate reductase inhibitors. PMC. [Link]

  • Varala, R., & Ramu, E. (2013). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Bentham Science. [Link]

Sources

Troubleshooting & Optimization

Dichloropyrimidine Synthesis: A Technical Support Guide to Common Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Dichloropyrimidines are indispensable building blocks in modern medicinal and agricultural chemistry, serving as key intermediates for a vast array of bioactive molecules.[1] Their synthesis, most commonly achieved by the chlorination of dihydroxypyrimidines (like uracil or barbituric acid) with reagents such as phosphorus oxychloride (POCl₃), is a cornerstone of heterocyclic chemistry.[2][3] However, this transformation is not without its challenges. The reactive nature of both the reagents and products often leads to the formation of stubborn impurities that can complicate purification, reduce yields, and compromise the integrity of downstream applications.

This technical support center provides a troubleshooting guide in a question-and-answer format to address the common issues and impurities encountered during the synthesis of dichloropyrimidines.

Frequently Asked Questions & Troubleshooting Guide

Q1: My final dichloropyrimidine product is contaminated with a significant amount of starting material (e.g., uracil or barbituric acid). What went wrong?

This is a classic case of incomplete reaction. Several factors can contribute to this issue:

  • Insufficient Reagent Stoichiometry: The chlorination of two hydroxyl groups requires at least two equivalents of the chlorinating agent. While POCl₃ is often used in large excess, serving as both reagent and solvent, insufficient amounts will lead to incomplete conversion.[3]

  • Low Reaction Temperature: The conversion of the relatively stable dihydroxypyrimidine tautomers to their chlorinated counterparts requires significant thermal energy. Reaction temperatures are typically in the range of 95-110°C.[4]

  • Inadequate Reaction Time: These reactions are not instantaneous. A typical reflux time of 3-5 hours is often necessary to drive the reaction to completion.[4]

  • Poor Reagent Quality: Phosphorus oxychloride can degrade over time, especially with exposure to moisture. Using aged or low-quality POCl₃ will reduce its efficacy.

Troubleshooting Steps:

  • Verify Reagent Stoichiometry: Ensure at least two molar equivalents of POCl₃ per mole of dihydroxypyrimidine. If using POCl₃ as a solvent, ensure the volume is sufficient to fully suspend the starting material.

  • Increase Reaction Temperature/Time: Gradually increase the reaction temperature towards 110°C and monitor the reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] Extend the reaction time if necessary.

  • Use a Catalyst/Base: The addition of a tertiary amine, such as N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA), can catalyze the reaction and improve yields.[5][6] The base helps to activate the hydroxyl groups, making them more susceptible to chlorination.

Q2: My mass spectrometry and NMR data indicate the presence of monochlorohydroxypyrimidine. How is this formed and how can I avoid it?

The presence of monochlorinated intermediates is a direct result of incomplete chlorination, as discussed in Q1. The reaction proceeds stepwise, and if halted prematurely or if conditions are suboptimal, the reaction can stall after the first chlorination event.

Mechanism of Formation: The chlorination of a dihydroxypyrimidine like uracil proceeds through a monochloro intermediate. If the reaction conditions are not forcing enough to replace the second hydroxyl group, this intermediate will persist into the final product mixture.

Caption: Formation pathway of monochloro impurity.

Prevention and Removal:

  • Drive the Reaction to Completion: The most effective prevention is ensuring the reaction goes to completion by employing the troubleshooting steps outlined in Q1 (optimal temperature, time, and reagent stoichiometry).

  • Purification: Monochlorinated impurities often have different polarity and solubility profiles compared to the desired dichlorinated product. They can typically be removed by:

    • Recrystallization: Screening for a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can selectively crystallize the desired product, leaving the more polar monochloro impurity in the mother liquor.[2][7]

    • Column Chromatography: While less ideal for large-scale synthesis, silica gel chromatography can effectively separate the components.[8]

Q3: After quenching the reaction with ice/water, my yield is very low, and I see a lot of the starting material again. What is happening?

This is a strong indication of product hydrolysis. Dichloropyrimidines are reactive electrophiles and are susceptible to hydrolysis, which converts them back to the monochloro- or dihydroxy-pyrimidines, especially under aqueous or acidic conditions during workup.[4][5]

Troubleshooting the Workup:

  • Controlled Quenching: The quench is a critical step. Instead of pouring the reaction mixture directly into water, it should be cooled and then poured slowly onto a vigorously stirred slurry of crushed ice. This helps to dissipate the heat from the exothermic hydrolysis of excess POCl₃.

  • Neutralization: The acidic byproducts of the reaction (phosphoric acid and HCl) can catalyze the hydrolysis of the product.[6] It is crucial to neutralize the aqueous mixture promptly after quenching. This is typically done by adding a base like sodium bicarbonate or sodium carbonate solution until the pH is neutral or slightly basic.[6][9]

  • Immediate Extraction: Do not let the product sit in the aqueous phase for an extended period. Immediately extract the dichloropyrimidine into a suitable organic solvent like dichloromethane or ethyl acetate.[8]

Caption: Troubleshooting workflow for dichloropyrimidine synthesis.

Q4: My product is a dark, tarry, or discolored (yellow/brown) solid. What causes this and how can I clean it up?

Discoloration and the formation of "flocculent, slimy by-products" are often due to polymerization or the formation of complex phosphorus-containing side products.[5]

  • Cause 1: High Reaction Temperatures: Excessive heat can lead to the decomposition of the product and the formation of polymeric tars.

  • Cause 2: Reactive Tertiary Amines: While catalytic, some tertiary amines like N,N-dimethylaniline can participate in side reactions, leading to colored impurities.

  • Cause 3: Residual Phosphorus Compounds: Incomplete removal of phosphorus byproducts during workup can lead to a discolored and oily product.

Purification Strategies for Discolored Products:

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb colored impurities. The carbon is then removed by hot filtration.[7]

  • Distillation: For thermally stable dichloropyrimidines, vacuum distillation can be a highly effective purification method to separate the volatile product from non-volatile tars and inorganic salts.[5]

  • Solvent Washes: Washing the crude product with a non-polar solvent like hexanes can help remove some colored, less polar impurities.

Key Experimental Protocols

Protocol 1: General Purity Analysis by Gas Chromatography (GC)

This method is suitable for assessing the purity of volatile dichloropyrimidines and identifying related volatile impurities.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).[10]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Sample Preparation: Dissolve ~10 mg of the sample in 1 mL of acetone or ethyl acetate.

  • Injection: 1 µL with a 50:1 split ratio.

  • Data Analysis: Purity is determined by the area percent method.[10]

Table 1: Typical GC Retention Times (Relative)

CompoundRelative Retention TimeExpected Purity (Area %)
Solvent0.2 - 0.4N/A
Dichloropyrimidine 1.00 >98%
Monochlorohydroxypyrimidine~0.85 - 0.95<1%
Dihydroxypyrimidine (Uracil)Non-volatile (not observed)<0.5%
Protocol 2: Purification by Recrystallization

This protocol provides a general guideline for purifying solid dichloropyrimidine products.

  • Solvent Selection: Choose a solvent system in which the dichloropyrimidine is sparingly soluble at room temperature but readily soluble when hot (e.g., ethanol/water, ethyl acetate/hexanes).[7]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude dichloropyrimidine to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, swirl for a few minutes, and perform a hot filtration to remove the carbon.[7]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the chilled solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

By understanding the fundamental reaction mechanisms and potential side reactions, researchers can effectively troubleshoot the synthesis of dichloropyrimidines, leading to higher yields and purer products. This guide serves as a starting point for diagnosing and solving the common challenges encountered in this critical synthetic transformation.

References

  • Process for the preparation of chloropyrimidines.
  • Handy, S. T., & Zhang, Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Chem. Commun., 299-301. Available from: [Link]

  • Method for purifying 4, 6-dichloro pyrimidine.
  • 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Srini Chem. Available from: [Link]

  • The investigations of the methods for the reduction of chloroyrimidines. Oregon State University. Available from: [Link]

  • Xu, G., et al. (2011). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 13(7), 1638-1641. Available from: [Link]

  • Glavač, N., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2999. Available from: [Link]

  • What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?. FAQ. Available from: [Link]

  • An Orthogonal Approach for Method development, Validation and Trace Level Quantification of 2,5-Diamino-4,6-dichloro Pyrimidine Impurity in Abacavir Sulfate by LC-MS/MS and GC-MS. ResearchGate. Available from: [Link]

  • Process for preparing 4,6-dichloro-pyrimidine.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 20(10), 17931-17942. Available from: [Link]

  • 2,4-Dichloropyrimidine. PubChem. Available from: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 28(1), 35. Available from: [Link]

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl₃) in the last biennial period (2018–19). ResearchGate. Available from: [Link]

  • The synthetic route of N, N-Dimethylaniline. ResearchGate. Available from: [Link]

  • Preparation method of halogenated uracil compound.
  • Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences, 1(4), 266-287. Available from: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available from: [Link]

  • Synthesis and dynamics studies of barbituric acid derivatives as urease inhibitors. ResearchGate. Available from: [Link]

  • Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences, 1(4), 266-287. Available from: [Link]

Sources

optimization of phosphorus oxychloride chlorination reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization & Troubleshooting of POCl₃ Chlorination Reactions

Current Status: Operational Agent: Senior Application Scientist Ticket ID: POCl3-OPT-2026

Executive Summary

Phosphorus oxychloride (POCl₃) is a workhorse reagent for converting hydroxyl groups to chlorides (deoxychlorination) and generating electrophilic species (Vilsmeier-Haack).[1][2][3][4] However, its utility is matched by its hazard potential and mechanistic nuances. This guide moves beyond standard protocols to address the "hidden" variables—induction periods, metastable intermediates, and multiphase kinetics—that cause reaction failure or safety incidents.

Part 1: The Setup (Reaction Initiation & Stoichiometry)

Q: My reaction mixture turns into a solid block shortly after adding POCl₃. Is the reaction ruined? A: Likely not. This is a common physical phenomenon, particularly in Vilsmeier-Haack formylations or when using pyridine bases.

  • The Cause: The formation of the Vilsmeier reagent (chloroiminium salt) or amine-POCl₃ adducts often creates a supersaturated solution that precipitates rapidly.

  • The Fix:

    • Solvent Choice: Switch to a higher-boiling, more polar solvent like chlorobenzene or acetonitrile to maintain solubility.

    • Mechanical Agitation: Magnetic stir bars are insufficient for slurries. Switch to overhead mechanical stirring immediately.

    • Thermal Management: Do not heat a solidified mixture. Localized superheating can cause a runaway exotherm. Dilute first, then heat.

Q: I am observing an induction period where nothing happens, followed by a violent exotherm. How do I prevent this? A: This "thermal lag" is a critical safety failure mode.

  • Mechanism: At low temperatures (<50°C), POCl₃ solubility in non-polar substrates may be low, or the activation energy for the initial phosphorylation step hasn't been met. Reagents accumulate unreacted.[5] Once the threshold temperature is reached, the accumulated mass reacts simultaneously.[6]

  • Protocol:

    • The "Seeding" Technique: Heat a small portion (10%) of the reaction mixture to the target temperature first. Once initiation is confirmed (gas evolution/color change), dose the remaining reagents slowly.

    • Catalytic Additive: For sluggish substrates, add catalytic DMF (0.1 eq) or PCl₅. This lowers the activation barrier, smoothing out the heat release profile.

Q: How much excess POCl₃ should I actually use? Literature varies from 1.1 to 10 equivalents. A:

  • Neat (Solvent-Free): If POCl₃ is the solvent, you are using 10–20 eq. This drives kinetics via mass action but creates a dangerous quenching scenario.

  • Stoichiometric (1.1–1.5 eq): Required for expensive GMP processes. Crucial: You must use a base (e.g., N,N-diethylaniline or triethylamine) to scavenge the HCl generated. Without a base, the HCl slows the reaction by protonating the nucleophile.

Part 2: The Process (Monitoring & Conversion)

Q: TLC shows the starting material is gone, but I can't isolate the product. Where did it go? A: You likely formed a phosphorodichloridate intermediate that failed to undergo the final chloride displacement.

  • Diagnosis: On TLC, these intermediates often streak or co-elute with starting material. ³¹P NMR is the gold standard here; look for a signal around +0 to +10 ppm (distinct from POCl₃ at ~+20 ppm).

  • The Fix:

    • Increase Temperature: The displacement of the -OP(O)Cl₂ group by Cl⁻ is the rate-determining step and is endothermic.

    • Chloride Source: Add an exogenous chloride source like tetraethylammonium chloride (TEAC) or LiCl to drive the substitution.

Q: My nitrogen heterocycle chlorination (e.g., pyridinone to chloropyridine) stalled at 60% conversion. A: This is often due to product inhibition or HCl suppression.

  • Optimization Strategy:

    • Add PCl₅: POCl₃ alone sometimes lacks the electrophilicity to activate electron-deficient lactams. A mixture of POCl₃:PCl₅ (3:1) generates a more potent chlorinating species.

    • Scavenge Acid: If you aren't using a base, the HCl generated protonates the nitrogen, deactivating the ring toward nucleophilic attack. Add N,N-dimethylaniline (1.0 eq).[7]

Part 3: The Quench (Safety & Workup)

Q: I added water to quench the reaction, and nothing happened. Ten minutes later, the flask erupted. Why? A: You encountered the "Delayed Hydrolysis" phenomenon.

  • The Trap: Cold water and POCl₃ are immiscible. A protective organic layer forms around the POCl₃ droplets, preventing hydrolysis. As the mixture is stirred and warms, the interface breaks, leading to instantaneous, violent hydrolysis.

  • The Golden Rule: Never quench with cold water alone.

  • Correct Protocol (The Reverse Quench):

    • Distill First: Remove excess POCl₃ via rotary evaporation (with a caustic trap) before quenching. This reduces the exotherm by 80%.

    • Controlled Addition: Add the reaction mixture dropwise into a vigorously stirred solution of warm water (40–50°C) or aqueous sodium acetate. The heat prevents the accumulation of unreacted POCl₃.[8]

Q: How do I break the "sticky" emulsion formed during workup? A: The emulsion is stabilized by phosphoric acid polymers and fine particulate salts.

  • Troubleshooting Guide:

    • Filter First: Pass the biphasic mixture through a Celite pad to remove fine salts.

    • pH Adjustment: Adjust the aqueous layer to pH 7–8 using saturated NaHCO₃. Strongly acidic or basic layers often stabilize emulsions.

    • The "Salt" Trick: Saturate the aqueous layer with NaCl (brine) to increase ionic strength and force phase separation.

Visualizing the Workflow

Diagram 1: Mechanistic Pathway & Failure Points

Caption: Logical flow of POCl₃ chlorination showing critical rate-determining steps (RDS) and where specific troubleshooting interventions apply.

POCl3_Mechanism Start Substrate (R-OH) Activation Activation (Attack on P) Start->Activation + POCl3 - HCl Intermediate Dichlorophosphate Intermediate (R-O-P(O)Cl2) Activation->Intermediate Fast Substitution Nucleophilic Substitution (Cl-) Intermediate->Substitution RDS (Requires Heat/Cl-) Fail1 Failure: Reversion (Moisture) Intermediate->Fail1 H2O present Fail2 Stall: Stable Intermediate Intermediate->Fail2 Low Temp No Catalyst Product Product (R-Cl) Substitution->Product - PO2Cl-

Diagram 2: Troubleshooting Decision Tree

Caption: Step-by-step logic for resolving stalled or problematic reactions.

Troubleshooting_Tree Issue Problem Detected Type Identify Issue Type Issue->Type Stall Reaction Stalled Type->Stall Solid Solidification/Precipitation Type->Solid Quench Quench Exotherm Type->Quench CheckTLC Intermediate Visible? Stall->CheckTLC Stir Switch to Mechanical Stirrer Solid->Stir Distill Distill Excess POCl3 Quench->Distill AddCl Add Chloride Source (LiCl, TEAC) CheckTLC->AddCl Yes (Intermediate stuck) AddBase Add Base (DMA, Et3N) CheckTLC->AddBase No (SM remains) Solvent Add Polar Solvent (PhCl, MeCN) Stir->Solvent WarmQuench Reverse Quench into Warm Water Distill->WarmQuench

Comparative Data: Optimization Parameters

ParameterStandard ConditionOptimized ConditionReason for Change
Stoichiometry 5–10 eq (Neat)1.2–1.5 eq + SolventReduces waste; safer quench; prevents "fountain" exotherms.
Temperature Reflux (105°C)Stepwise (0°C → 80°C)Prevents initial runaway; ensures controlled activation.
Additive NonePCl₅ (0.2 eq) or DMFPCl₅ boosts electrophilicity for electron-poor substrates.
Quench Pour onto IceReverse into Warm NaOAc"Warm" quench prevents accumulation of metastable intermediates.
Workup DCM ExtractionHeptane/EtOAc + BrineDCM often forms emulsions; Heptane precipitates impurities.

References

  • Safety of POCl₃ Quenching: Achmatowicz, M., et al. "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates."[9] Organic Process Research & Development, 2010.[9] Link

  • Vilsmeier-Haack Optimization: Li, X., et al. "Prevention of Exothermic Runaway... Reverse Quenching Protocol." Organic Process Research & Development, 2012.[8][10] Link

  • Heterocycle Chlorination: Malykhina, R. S., et al. "Nucleophilic Halogenation of Heterocyclic N-Oxides: Recent Progress and a Practical Guide."[10] Advanced Synthesis & Catalysis, 2021.[10] Link

  • General Deoxychlorination: "Phosphorus Oxychloride."[2][8][11] Encyclopedia of Reagents for Organic Synthesis. Link

Sources

Technical Support Center: Navigating the Scale-Up of 2,4-Dichloro-5-nitro-6-methoxypyrimidine Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and scale-up of 2,4-Dichloro-5-nitro-6-methoxypyrimidine. This guide is designed for researchers, chemists, and process development professionals. We will delve into the common challenges encountered during production, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our focus is on the causality behind experimental choices to ensure both success and safety in your work.

I. Overview of Synthetic Strategy

The production of 2,4-Dichloro-5-nitro-6-methoxypyrimidine is a multi-step process that requires careful control over reaction conditions. A common and logical synthetic route involves two key transformations: the chlorination of a pyrimidine precursor followed by a regioselective nitration.

A plausible and frequently utilized pathway begins with 2,4-dihydroxy-5-methoxypyrimidine (also known as 5-methoxyuracil). This starting material undergoes a dichlorination reaction, typically using a potent chlorinating agent like phosphorus oxychloride (POCl₃), to yield 2,4-dichloro-5-methoxypyrimidine.[1][2] The subsequent step is the critical nitration of this intermediate to introduce the nitro group at the C5 position, yielding the final target molecule. Each of these stages presents unique challenges, particularly when transitioning from bench-scale to pilot or industrial production.

Synthesis_Workflow Start 2,4-Dihydroxy- 5-methoxypyrimidine Chlorination Chlorination (e.g., POCl₃, Base) Start->Chlorination Intermediate 2,4-Dichloro- 5-methoxypyrimidine Chlorination->Intermediate Nitration Nitration (e.g., HNO₃/H₂SO₄) Intermediate->Nitration Product 2,4-Dichloro-5-nitro- 6-methoxypyrimidine Nitration->Product

Caption: General synthetic workflow for 2,4-Dichloro-5-nitro-6-methoxypyrimidine.

II. Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the synthesis and handling of 2,4-Dichloro-5-nitro-6-methoxypyrimidine.

Q1: What are the most critical challenges when scaling up this process?

A1: The two most significant challenges during scale-up are:

  • Exothermic Reaction Control: The nitration step is highly exothermic. Without precise temperature control, the reaction can lead to thermal runaway, resulting in side product formation, degradation of the desired product, and severe safety hazards.[3][4] Proper reactor design, controlled reagent addition, and efficient cooling are paramount.

  • Product Instability: Dichloronitropyrimidines are known to be sensitive to moisture and high temperatures, leading to hydrolysis and decomposition.[5][6] This instability is particularly problematic during the aqueous workup and purification stages. Scale-up requires minimizing exposure to water and heat, often through carefully designed quenching procedures and solvent-based extractions.[5]

Q2: What are the primary safety concerns associated with the reagents used?

A2: The synthesis involves several hazardous materials that demand strict safety protocols.[7]

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic hydrogen chloride (HCl) gas. It can cause severe burns to the skin, eyes, and respiratory tract.[7] All manipulations should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).[7]

  • Nitrating Agents (Nitric Acid/Sulfuric Acid): Concentrated nitric and sulfuric acids are strong oxidizers and are extremely corrosive.[7] Mixing them is highly exothermic and must be done with care. Accidental contact can cause severe chemical burns.

  • Organic Solvents (Toluene, Dichloroethane): Many solvents used are flammable and/or toxic. Adequate ventilation and avoidance of ignition sources are essential.[8]

  • Thermal Decomposition: The final product and intermediates can release toxic gases like nitrogen oxides (NOx) and hydrogen chloride (HCl) upon thermal decomposition.[7]

Q3: How can I monitor the progress of the chlorination and nitration reactions effectively?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitative monitoring at the bench scale. For more quantitative and accurate tracking during scale-up, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the preferred methods.[8][9] Developing a stable analytical method early is crucial for determining reaction completion, identifying impurities, and calculating yields accurately.

III. Troubleshooting Guide: From Synthesis to Purification

This guide provides solutions to specific problems you may encounter during your experiments.

A. Chlorination Stage (2,4-dihydroxy-5-methoxypyrimidine → 2,4-dichloro-5-methoxypyrimidine)

Q4: My chlorination reaction shows low conversion, with significant starting material remaining. What are the likely causes and solutions?

A4: Low conversion is typically due to insufficient reactivity or degradation of the chlorinating agent.

  • Rationale: The chlorination of dihydroxypyrimidines with POCl₃ often requires an activating agent or catalyst, typically a tertiary amine base like N,N-dimethylaniline, triethylamine, or pyridine.[2][8] The base serves to neutralize the HCl generated and can form a more reactive intermediate with POCl₃.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure your POCl₃ is fresh and has not been compromised by moisture.

    • Optimize Base Stoichiometry: The molar ratio of the base to the starting material is critical. A common range is 1.1 to 1.5 equivalents.[8] Insufficient base can stall the reaction.

    • Increase Reaction Temperature/Time: These reactions are often run at reflux.[1][8] If conversion is slow, consider extending the reaction time (e.g., from 3 hours to 6 hours) or ensuring the temperature is maintained at the appropriate reflux point (100-160 °C depending on the solvent).[8]

    • Check for Proper Mixing: On a larger scale, inadequate agitation can lead to localized concentration gradients and incomplete reaction. Ensure the stirring is vigorous enough to maintain a homogenous slurry/solution.

Q5: After workup of the chlorination reaction, my yield is low, and the product is an oil instead of the expected solid. Why?

A5: This issue often points to incomplete reaction or product hydrolysis during workup.

  • Rationale: The intermediate, 2,4-dichloro-5-methoxypyrimidine, is susceptible to hydrolysis back to mono-chloro or dihydroxy species, especially in the presence of water at non-neutral pH or elevated temperatures. The workup procedure, which typically involves quenching the reaction mixture into ice water, is a critical step.[1][2]

  • Troubleshooting Steps:

    • Controlled Quenching: Ensure the quench is performed slowly and with vigorous stirring into a large volume of crushed ice to keep the temperature at or below 0 °C.[2] This minimizes hydrolysis.

    • Prompt Extraction: After quenching, do not let the aqueous mixture sit for extended periods. Promptly extract the product into a suitable organic solvent like ether or toluene.[1][5]

    • Analyze for Impurities: The oily nature could be due to the presence of unreacted starting material or partially chlorinated intermediates, which can depress the melting point.[9] Use HPLC or NMR to assess the purity of your crude product.

B. Nitration Stage (2,4-dichloro-5-methoxypyrimidine → 2,4-dichloro-5-nitro-6-methoxypyrimidine)

Q6: The nitration reaction is producing significant colored impurities and a low yield of the desired product. How can I improve the selectivity?

A6: The formation of colored byproducts during nitration is a classic sign of over-oxidation or side reactions due to harsh conditions.[10]

  • Rationale: Nitration of an electron-rich pyrimidine ring is a facile but potentially aggressive reaction. The methoxy group is an activating group, but it can also be susceptible to oxidation. The key to a successful nitration is precise control over temperature and the rate of addition of the nitrating agent.[10]

  • Troubleshooting Steps:

    • Strict Temperature Control: The reaction should be maintained at a low temperature, typically between -5 °C and 10 °C. Exceeding this range dramatically increases the rate of side reactions.[10]

    • Slow Reagent Addition: The nitrating agent (e.g., a pre-mixed solution of HNO₃ in H₂SO₄) must be added dropwise to the substrate solution. This maintains a low localized concentration of the nitronium ion (NO₂⁺) and allows the cooling system to manage the reaction exotherm.[10]

    • Choice of Nitrating Agent: While mixed acid is common, other nitrating systems could be explored for better selectivity if issues persist. However, for most pyrimidine systems, fuming nitric acid or a mixture with sulfuric acid is standard.[3]

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative side reactions involving atmospheric oxygen.

Troubleshooting_Nitration Problem Low Yield / Impurities in Nitration Stage Cause1 Poor Temperature Control? Problem->Cause1 Cause2 Reagent Addition Too Fast? Problem->Cause2 Cause3 Decomposition During Workup? Problem->Cause3 Solution1 Maintain Temp at -5 to 10 °C. Ensure efficient cooling. Cause1->Solution1 Yes Solution2 Add nitrating agent dropwise. Use an addition funnel. Cause2->Solution2 Yes Solution3 Quench slowly onto crushed ice. Extract promptly into cold solvent. Cause3->Solution3 Yes

Caption: Decision tree for troubleshooting common nitration issues.

C. Purification Stage

Q7: My final product has a persistent yellow or brownish tint after isolation. How can I remove these colored impurities?

A7: Colored impurities are common in nitration chemistry and can often be removed with activated charcoal.[9]

  • Rationale: These colors typically arise from minor, highly conjugated side products that strongly absorb visible light. Activated charcoal has a high surface area and can effectively adsorb these types of impurities from a solution.[9]

  • Troubleshooting Protocol:

    • Dissolve the crude product in a suitable hot solvent (a good starting point is a solvent system used for recrystallization, like hexane/ethyl acetate).

    • Add a small amount of activated charcoal (typically 1-2% by weight of the crude product). Using too much can lead to significant loss of the desired product.

    • Swirl or stir the hot mixture for a few minutes.

    • Perform a hot filtration through a pad of celite or filter paper to remove the charcoal. The filtrate should be colorless or significantly lighter.

    • Proceed with crystallization by allowing the solution to cool slowly.[9]

Q8: I'm struggling to purify the final product by recrystallization. The yield is very low, or the purity doesn't improve. What should I do?

A8: Recrystallization success is highly dependent on the choice of solvent. If it's failing, a systematic approach to solvent screening or an alternative purification method is needed.

  • Rationale: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[9] If solubility is too high at low temperatures, recovery will be poor. If it's too low when hot, you won't be able to dissolve the material.

  • Troubleshooting Steps:

    • Solvent Screening: Test a range of solvents. For dichloropyrimidines, light petroleum ether or n-hexane are commonly used.[1][9] You can also try solvent systems, such as toluene/hexane or dichloromethane/hexane, where the product is dissolved in a small amount of the "good" solvent (dichloromethane) and precipitated by adding the "poor" solvent (hexane).

    • Ensure Slow Cooling: Crashing the product out of solution by cooling too quickly can trap impurities within the crystal lattice. Allow the hot solution to cool slowly to room temperature before moving it to an ice bath.[9]

    • Consider Column Chromatography: If recrystallization is ineffective, especially for removing impurities with similar solubility, column chromatography is the next logical step. Use TLC to develop an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) that provides good separation between your product and the impurities.[9]

IV. Experimental Protocols

Protocol 1: General Synthesis of 2,4-dichloro-5-methoxypyrimidine (Lab Scale)

This protocol is adapted from established procedures for similar compounds and should be optimized for your specific setup.[11]

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add 2,4-dihydroxy-5-methoxypyrimidine (e.g., 0.5 mol).

  • Reagent Addition: Under stirring, add phosphorus oxychloride (POCl₃, e.g., 2.5 mol). In a separate step, slowly add a tertiary amine base like triethylamine (e.g., 1.0 mol) via the dropping funnel.[2] The addition may be exothermic.

  • Reaction: Heat the mixture to reflux (approx. 70-110 °C, depending on the specific reagents) and maintain for 2-4 hours.[2][11] Monitor the reaction's completion by TLC or HPLC.

  • Workup: Cool the reaction mixture to room temperature. In a separate, larger beaker, prepare a mixture of crushed ice and water.

  • Quenching: Very slowly and carefully, add the reaction mixture to the stirred ice-water slurry, ensuring the temperature of the quench mixture does not rise above 5-10 °C.[2] A solid product may precipitate.

  • Isolation: Filter the precipitated solid using a Büchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the crude product under vacuum to obtain 2,4-dichloro-5-methoxypyrimidine. This can be used directly in the next step or purified further by recrystallization from hexane or petroleum ether.[1][9]

ParameterTypical ValueSource
Chlorinating Agent Phosphorus Oxychloride (POCl₃)[2][8]
Base Triethylamine, Pyridine, N,N-Dimethylaniline[1][2][8]
Reactant Ratio 1 : 2-2.5 : 1-1.5 (Substrate:POCl₃:Base)[2][8]
Temperature 70 - 160 °C (Reflux)[2][8]
Reaction Time 2 - 6 hours[8]
Typical Yield 75 - 95%[1][8]
Table 1: Summary of typical reaction conditions for the chlorination step.

V. References

  • Technical Support Center: Purification of 2,4-Dichloro-5-methoxypyrimidine. Benchchem. 9

  • 2,4-Dichloropyrimidine synthesis. ChemicalBook. 12

  • SAFETY DATA SHEET: 2,4-Dichloro-5-methylpyrimidine. Thermo Fisher Scientific. 7

  • 2,4-Dichloro-5-methoxypyrimidine synthesis. ChemicalBook. 1

  • CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. Google Patents.

  • WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine. Google Patents.

  • CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine. Google Patents.

  • Preparation method of 2,4-dichloro-5-methoxypyrimidine. Eureka | Patsnap.

  • CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. Google Patents.

  • 2,4-Dichloro-5-nitropyrimidine 97%. Sigma-Aldrich.

  • 2,4-Dichloro-5-methylpyrimidine. Santa Cruz Biotechnology.

  • US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. Google Patents.

  • 2,4-Dichloro-6-methylpyrimidine 98%. Sigma-Aldrich.

  • Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde. Benchchem.

  • 2,4-Dichloro-5-nitropyrimidine. PubChem.

  • SAFETY DATA SHEET: 4,6-Dichloro-5-nitropyrimidine. Fisher Scientific.

  • 2,4-Dichloro-5-methoxypyrimidine. Benchchem.

  • Rapid and effective pass-through cleanup of high chlorophyll quechers extracts prior to gc. Waters.

  • Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. PubMed.

  • Modelling of the Nitration of 2-Methylpyrimidine-4,6- dione (MPD). Central European Journal of Energetic Materials.

  • WO2012049513A1 - Methods for the nitration of aromatic compounds. Google Patents.

  • Rational design and synthesis of 2,4‐dichloro‐6‐methyl pyrimidine derivatives as potential selective EGFR inhibitors for the treatment of non‐small cell lung cancer. ResearchGate.

  • Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. ResearchGate.

  • Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. Chemistry of Heterocyclic Compounds.

  • 2,4-Dichloro-5-nitropyrimidine wiki. Guidechem.

  • 2,4-Dichloro-5-nitropyrimidine CAS#: 49845-33-2. ChemicalBook.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyrimidine and 2,4,6-Trichloropyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, activated pyrimidines serve as indispensable building blocks for the synthesis of a diverse array of biologically active molecules. Among these, chlorinated pyrimidines are particularly valued for their susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in medicinal chemistry and agrochemical development. This guide offers an in-depth technical comparison of the reactivity of two prominent chloropyrimidine scaffolds: 2,4-dichloro-5-nitropyrimidine and 2,4,6-trichloropyrimidine. By examining the electronic and structural factors that govern their reactivity and regioselectivity, this document aims to provide researchers with the field-proven insights necessary to make informed decisions in their synthetic strategies.

At a Glance: Key Reactivity Differences

Feature2,4-Dichloro-5-nitropyrimidine2,4,6-Trichloropyrimidine
Overall Reactivity Exceptionally HighHigh
Primary Activating Group 5-Nitro group (Strongly Activating)6-Chloro group (Moderately Activating)
Regioselectivity with Amines Highly selective and tunable. C4-selective with secondary amines, C2-selective with tertiary amines.Generally C4 > C6 > C2, but often yields mixtures. Regioselectivity is sensitive to the nucleophile and reaction conditions.
Synthetic Utility Ideal for controlled, sequential substitutions.Versatile for introducing multiple functionalities, though may require more complex purification.

The Decisive Role of Electronic Activation: A Mechanistic Deep Dive

The enhanced reactivity of both 2,4-dichloro-5-nitropyrimidine and 2,4,6-trichloropyrimidine in SNAr reactions stems from the electron-deficient nature of the pyrimidine ring, which is further amplified by electron-withdrawing substituents. The reaction proceeds through a two-step addition-elimination mechanism, the rate of which is largely determined by the stability of the negatively charged intermediate, known as the Meisenheimer complex.

The key to understanding the profound difference in reactivity between our two title compounds lies in the nature of their activating substituents. In 2,4-dichloro-5-nitropyrimidine , the 5-nitro group is a powerful electron-withdrawing group. During nucleophilic attack at the C4 (or C2) position, the negative charge of the Meisenheimer complex can be effectively delocalized onto the oxygen atoms of the nitro group through resonance. This substantial stabilization of the intermediate dramatically lowers the activation energy of the reaction, leading to a significantly faster rate of substitution.

In contrast, for 2,4,6-trichloropyrimidine , the additional chlorine atom at the 6-position provides a moderate activating effect through its inductive electron-withdrawing properties. While this does render the ring more electrophilic compared to a dichloropyrimidine, the stabilization of the Meisenheimer complex is less pronounced than that afforded by the nitro group in 2,4-dichloro-5-nitropyrimidine. Quantum mechanical analyses suggest that for 2,4,6-trichloropyrimidine, both the Lowest Unoccupied Molecular Orbital (LUMO) and the LUMO+1 must be considered to fully rationalize its reactivity, with the LUMO having lobes at C4 and C6, and the LUMO+1 having a significant lobe at C2.[1] This contributes to the observation that reactions with 2,4,6-trichloropyrimidine can often lead to mixtures of isomers.[2]

Navigating Regioselectivity: A Tale of Two Pyrimidines

A critical aspect of synthetic utility is the ability to control where a nucleophile will react on a multifunctional scaffold. Here, the two pyrimidines exhibit distinct behaviors.

2,4-Dichloro-5-nitropyrimidine: A Study in Controlled Selectivity

Research has demonstrated a remarkable degree of regioselective control in the amination of 2,4-dichloro-5-nitropyrimidine.[3] The choice of the amine nucleophile dictates the site of substitution:

  • Secondary Amines: These nucleophiles exhibit a strong preference for substitution at the C4 position .

  • Tertiary Amines: In a synthetically valuable reversal of selectivity, tertiary amines preferentially attack the C2 position .

This tunable reactivity allows for a programmed, stepwise functionalization of the pyrimidine core, making it a highly attractive substrate for the synthesis of complex molecules.

2,4,6-Trichloropyrimidine: A More Complex Picture

The regioselectivity of nucleophilic substitution on 2,4,6-trichloropyrimidine is more nuanced and highly dependent on the nature of the nucleophile and the reaction conditions. The general order of reactivity for the three chlorine atoms is C4 > C6 > C2. However, this is not absolute, and mixtures of monosubstituted isomers are common. For instance, reactions with anilines can yield both 4- and 2-substituted products, with the ratio being influenced by the solvent.[2] This often necessitates careful optimization of reaction conditions and chromatographic separation of isomers, adding a layer of complexity to its synthetic application.

Experimental Protocols: Putting Theory into Practice

The following protocols are representative examples of nucleophilic aromatic substitution reactions for both pyrimidines.

Protocol 1: Regioselective C4-Amination of 2,4-Dichloro-5-nitropyrimidine with a Secondary Amine

This protocol is adapted from established procedures for the selective amination of 5-substituted-2,4-dichloropyrimidines.[3]

Materials:

  • 2,4-Dichloro-5-nitropyrimidine

  • Secondary amine (e.g., morpholine)

  • Triethylamine (TEA)

  • Ethanol

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • In a round-bottom flask, dissolve 2,4-dichloro-5-nitropyrimidine (1.0 equiv) in ethanol.

  • Add the secondary amine (1.0 - 1.2 equiv) to the solution.

  • Add triethylamine (2.0 - 3.0 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amination of 2,4,6-Trichloropyrimidine with an Aniline

This protocol is based on the general conditions for the reaction of 2,4,6-trichloropyrimidine with anilines.[2]

Materials:

  • 2,4,6-Trichloropyrimidine

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Ethanol

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • Dissolve 2,4,6-trichloropyrimidine (1.0 equiv) in ethanol in a round-bottom flask.

  • Add the substituted aniline (1.0 equiv) to the solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. Note that a mixture of 4- and 2-substituted isomers may be formed.

  • Once the reaction has reached the desired conversion, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to separate the isomers.

Visualizing the Mechanistic Pathways

To further elucidate the concepts discussed, the following diagrams illustrate the key mechanistic and workflow aspects.

SNAr_Mechanism cluster_DCNP 2,4-Dichloro-5-nitropyrimidine cluster_TCP 2,4,6-Trichloropyrimidine DCNP Pyrimidine Ring + 5-NO2 Meisenheimer_DCNP Meisenheimer Complex (Resonance Stabilized by NO2) DCNP->Meisenheimer_DCNP + Nu- Product_DCNP Substituted Product Meisenheimer_DCNP->Product_DCNP - Cl- TCP Pyrimidine Ring + 6-Cl Meisenheimer_TCP Meisenheimer Complex (Inductive Stabilization by Cl) TCP->Meisenheimer_TCP + Nu- Product_TCP Substituted Product Meisenheimer_TCP->Product_TCP - Cl-

Caption: Comparative SNAr mechanism for the two pyrimidines.

Experimental_Workflow start Start dissolve Dissolve Pyrimidine in Solvent start->dissolve add_reagents Add Amine and Base dissolve->add_reagents react Stir at Specified Temperature add_reagents->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Workup (Extraction) monitor->workup Complete purify Purify (Chromatography) workup->purify end Final Product purify->end

Caption: General experimental workflow for SNAr amination.

Conclusion

The comparative analysis of 2,4-dichloro-5-nitropyrimidine and 2,4,6-trichloropyrimidine underscores the critical role of substituent effects in directing the reactivity and selectivity of SNAr reactions on the pyrimidine scaffold. The presence of the 5-nitro group in 2,4-dichloro-5-nitropyrimidine renders it a significantly more reactive and, in many cases, a more selective substrate than 2,4,6-trichloropyrimidine. The ability to tune the regioselectivity of amination on 2,4-dichloro-5-nitropyrimidine by simply choosing between a secondary and a tertiary amine offers a powerful tool for the rational design and synthesis of complex molecules. While 2,4,6-trichloropyrimidine is a valuable and versatile building block, its propensity to form isomeric mixtures in some reactions necessitates more rigorous optimization and purification strategies. Ultimately, the choice between these two reagents will be guided by the specific synthetic goals, with 2,4-dichloro-5-nitropyrimidine being the substrate of choice for highly controlled and regioselective functionalizations.

References

  • BenchChem. (2025). Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines. BenchChem.
  • Request PDF. (2025). 2,4,6-Trichloropyrimidine. Reaction with Anilines.
  • BenchChem. (2025).
  • WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
  • ResearchGate. (n.d.). Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)....
  • Peng, Z.-H., Journet, M., & Humphrey, G. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 7(23), 5219–5222.
  • Shet, H., Gunturu, K. C., Gharpure, S. J., Kommyreddy, S. P., Gupta, K. S., Rout, S. R., Dandela, R., & Kapdi, A. R. (2023). Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. The Journal of Organic Chemistry, 88(15), 11036–11044.
  • ACS Publications. (2023). Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. The Journal of Organic Chemistry.
  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules.
  • PubMed. (1991). Quantitative structure-activity relationships (QSARs) of pyrimidine nucleosides as HIV-1 antiviral agents.
  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure).
  • World Journal of Pharmaceutical and Life Sciences. (n.d.). Effect of Pyridine Type Nitrogen (=N-)
  • Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • ChemRxiv. (n.d.).
  • ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • ResearchGate. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Azidation of 2,4,6-Trichloropyrimidine-5-carbonitrile.
  • WuXi AppTec. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
  • PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • WuXi AppTec. (n.d.).
  • ResearchGate. (n.d.). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Reagents....
  • PubMed. (n.d.).
  • WIPO Patentscope. (n.d.). WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE.
  • PMC. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • MDPI. (n.d.). (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)
  • WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5.
  • Harvard DASH. (n.d.).
  • WuXi AppTec. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine.
  • PubMed. (n.d.). Kinetics and mechanism of chlorine exchange between chloramine-T and secondary amines.
  • ACS Publications. (n.d.). Rate Constants for Addition of Amines to Aryl Ketenes in Acetonitrile Solution.
  • Google Patents. (n.d.). US5712394A - Process for preparing 2,4,6-trichloropyrimidine.
  • ResearchGate. (2025). (PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
  • ResearchGate. (2025). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. [a].
  • ACS Publications. (n.d.).

Sources

A Comparative Guide to the Detection of Genotoxic Impurities in Pyrimidine Derivatives: The LC-QTOF-MS/MS Advantage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Vigilance in Pharmaceutical Safety

In the synthesis of active pharmaceutical ingredients (APIs), particularly complex heterocyclic structures like pyrimidine derivatives, the potential for the formation of genotoxic impurities (GTIs) is a critical concern. These impurities, even at trace levels, can interact with genetic material (DNA), potentially leading to mutations and carcinogenesis.[1][2] Consequently, regulatory bodies including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for their control.[2][3][4][5] The cornerstone of this regulatory framework is the Threshold of Toxicological Concern (TTC), a concept that defines a safe daily intake limit for most GTIs at 1.5 µ g/day for lifetime exposure, necessitating highly sensitive analytical methods for their detection and quantification.[3][4][6][7]

This guide provides an in-depth comparison of analytical methodologies for GTI detection in pyrimidine-based APIs, with a primary focus on the robust and versatile Liquid Chromatography-Quadrupole Time-of-Flight Tandem Mass Spectrometry (LC-QTOF-MS/MS) technique. We will explore the causality behind experimental choices, present a detailed workflow, and objectively compare its performance against alternative methods, supported by experimental data principles.

The Power of High-Resolution Mass Spectrometry: Why LC-QTOF-MS/MS Excels

The challenge in analyzing GTIs lies not only in their low concentration but also in their structural diversity and the complexity of the API matrix.[1] An ideal analytical technique must offer exceptional sensitivity, unparalleled specificity, and the capability to identify unknown compounds. LC-QTOF-MS/MS has emerged as a premier tool that meets these demanding requirements.

The Principle of Operation: The method synergizes the separation power of liquid chromatography with the high-resolution, accurate-mass detection capabilities of a QTOF mass spectrometer.[8]

  • Liquid Chromatography (LC): The sample, containing the pyrimidine API and potential impurities, is first injected into an LC system. The components are separated based on their physicochemical properties (e.g., polarity) as they interact with the stationary phase of the column and the mobile phase. This separation is crucial to resolve impurities from the high-concentration API and other matrix components, preventing ion suppression in the mass spectrometer.

  • Quadrupole Time-of-Flight (QTOF) Mass Spectrometry:

    • Ionization: As components elute from the LC column, they enter an ionization source, typically Electrospray Ionization (ESI), which is a "soft" ionization technique that keeps the molecule intact while imparting a charge.[8]

    • Quadrupole (Q): The first quadrupole acts as a mass filter, allowing ions of a specific mass-to-charge ratio (m/z) to pass through for fragmentation (MS/MS mode) or allowing all ions to pass for a full scan (MS mode).

    • Collision Cell: In MS/MS mode, the selected precursor ion is fragmented by collision with an inert gas (e.g., nitrogen or argon). This process creates characteristic product ions.

    • Time-of-Flight (TOF) Analyzer: Both precursor and product ions are then accelerated into a flight tube. The time it takes for an ion to travel the length of the tube is directly proportional to its m/z. The TOF analyzer measures this time with extreme precision, providing high-resolution and accurate mass data (typically to four or more decimal places).[8]

The Causality Behind the Choice:

  • Expertise & Experience: Choosing QTOF over other mass analyzers is a deliberate decision rooted in the need for unambiguous identification. For GTIs, which are often novel or unexpected byproducts, high-resolution accurate mass (HRAM) data is indispensable. It allows for the determination of the elemental composition (molecular formula) of an unknown impurity, a critical first step in its structural elucidation. A triple quadrupole (TQ) instrument, while excellent for quantification, provides only unit mass resolution and cannot offer this level of certainty for unknown identification.[9]

  • Trustworthiness: The self-validating nature of the QTOF method comes from its ability to provide multiple layers of confirmation. A suspected impurity is characterized not just by its retention time, but by its accurate mass, isotopic pattern, and a unique fragmentation pattern (MS/MS spectrum). This rich dataset provides a high degree of confidence in the identification, minimizing the risk of false positives.

Experimental Protocol: A Self-Validating Workflow for GTI Analysis

This section outlines a robust, step-by-step methodology for the detection and quantification of GTIs in a pyrimidine derivative API using LC-QTOF-MS/MS. This protocol is designed to be adaptable and should be fully validated according to ICH Q2(R1) guidelines for any specific application.[10][11][12]

1. Sample Preparation:

  • Objective: To dissolve the API and impurities in a suitable solvent compatible with the LC mobile phase and to achieve a concentration appropriate for trace-level detection.

  • Step 1.1 (Standard Preparation): Accurately weigh and dissolve reference standards of known GTIs in a suitable diluent (e.g., 50:50 acetonitrile:water) to prepare a stock solution. Perform serial dilutions to create calibration standards and solutions for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).

  • Step 1.2 (Sample Preparation): Accurately weigh a specified amount of the pyrimidine derivative API (e.g., 10 mg/mL) into a volumetric flask. Dissolve in the diluent. This concentration may need to be optimized to avoid detector saturation by the API while ensuring GTI detection.

  • Step 1.3 (Derivatization - If Necessary): For certain impurities that exhibit poor chromatographic retention or low ionization efficiency, a derivatization step may be required. For instance, a study on a pyrimidine impurity in Ticagrelor involved derivatization with benzylamine to improve its response.[13][14] This decision is impurity-specific and requires careful development.

2. LC-QTOF-MS/MS Method Parameters:

  • Objective: To achieve optimal chromatographic separation of impurities from the API and to set mass spectrometer parameters for sensitive detection and fragmentation.

Parameter Typical Setting & Rationale
LC System UPLC/UHPLC System (Provides higher resolution and faster analysis times).
Column Reversed-phase C18 or CSH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm). C18 is a versatile stationary phase for a wide range of polarities.[13][15]
Mobile Phase A 0.1% Formic Acid in Water. The acidifier promotes protonation for positive mode ESI.[13][15]
Mobile Phase B Acetonitrile or Methanol. Common organic solvents for reversed-phase chromatography.[15]
Elution Gradient elution is typically preferred to resolve compounds with varying polarities effectively within a reasonable run time.
Flow Rate 0.2 - 0.4 mL/min. Optimized for a narrow-bore column to ensure sharp peaks.[13][15]
Column Temp. Ambient or controlled (e.g., 40 °C) for reproducible retention times.[16]
Injection Vol. 2 - 20 µL. Varies based on sample concentration and desired sensitivity.[13][15]
Ionization Source Electrospray Ionization (ESI), Positive and/or Negative Mode. ESI is well-suited for polar, thermally labile molecules like many pyrimidine derivatives.[8]
Capillary Voltage ~3500 - 4500 V. Optimized for maximum ion signal.
MS Acquisition Full Scan MS (for screening) and Targeted MS/MS or Auto MS/MS (for fragmentation and identification).
Collision Energy Ramped or fixed (e.g., 10-40 eV). Optimized for each compound to generate a rich fragmentation spectrum.

3. Data Acquisition and Processing:

  • Step 3.1 (Acquisition): Acquire data in both full scan mode to detect all ions and in a data-dependent acquisition (Auto MS/MS) mode. In Auto MS/MS, the instrument automatically selects the most intense ions from the full scan for fragmentation, enabling the identification of unknown impurities.

  • Step 3.2 (Qualitative Analysis): Process the data using specialized software. For a potential impurity peak, extract the accurate mass to generate a molecular formula. Compare the MS/MS fragmentation pattern against spectral libraries or interpret it to propose a structure.

  • Step 3.3 (Quantitative Analysis): For known impurities, create a calibration curve by plotting the peak area of the most intense product ion against the concentration of the reference standards. Quantify the impurity in the API sample using this curve. The LOQ should be well below the limit dictated by the TTC.[12]

Workflow Visualization

G cluster_prep Sample & Standard Preparation cluster_analysis LC-QTOF-MS/MS Analysis cluster_data Data Processing & Reporting P1 Weigh API Sample & Reference Standards P2 Dissolve in Appropriate Diluent P1->P2 P3 Perform Serial Dilutions (for Standards) P2->P3 A1 Inject into LC System P2->A1 API Sample P3->A1 Calibration & QC A2 Chromatographic Separation A1->A2 A3 Electrospray Ionization (ESI) A2->A3 A4 MS & MS/MS Data Acquisition A3->A4 D1 Qualitative Analysis: Accurate Mass & Formula Generation A4->D1 D3 Quantitative Analysis: Peak Integration & Calibration A4->D3 D2 Structural Elucidation (from MS/MS Fragments) D1->D2 D4 Final Report: Impurity Level vs. TTC Limit D3->D4

Sources

comparison of different chlorinating agents for pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the conversion of hydroxypyrimidines (pyrimidinones) to chloropyrimidines is a pivotal transformation, enabling subsequent Nucleophilic Aromatic Substitution (


) to build complex bioactive scaffolds. While Phosphoryl chloride (

)
remains the industry standard due to its reliability, it poses significant safety and workup challenges.

This guide objectively compares


 with alternative systems like Thionyl Chloride (

)/DMF
, Phosphorus Pentachloride (

)
, and Oxalyl Chloride , providing experimental protocols and mechanistic insights to assist researchers in selecting the optimal reagent for their specific substrate.

Mechanistic Foundation

The "chlorination" of hydroxypyrimidines is mechanistically a deoxychlorination . Pyrimidinones exist predominantly as the amide (lactam) tautomer. Direct displacement of the carbonyl oxygen is difficult; it must first be activated into a leaving group.

General Mechanism
  • Activation: The electrophilic phosphorus or sulfur center attacks the carbonyl oxygen (or the hydroxy tautomer), forming a highly reactive intermediate (e.g., dichlorophosphoryl ester).

  • Nucleophilic Attack: Chloride ions (generated in situ) attack the pyrimidine ring at the carbon adjacent to the nitrogen, displacing the activated oxygen species.

  • Aromatization: The driving force is the restoration of aromaticity in the pyrimidine ring.

ChlorinationMechanism Substrate Pyrimidinone (Lactam Tautomer) Activation Activation Step (POCl3/SOCl2 attacks O) Substrate->Activation + Reagent Intermediate Activated Intermediate (Phosphoryl/Sulfonyl Ester) Activation->Intermediate - HCl Transition Nucleophilic Attack (Cl- attacks C2/C4) Intermediate->Transition Rate Limiting Product Chloropyrimidine (Aromatic Restored) Transition->Product - PO2Cl2 / SO2

Figure 1: General mechanistic flow for the deoxychlorination of pyrimidinones.

Comparative Analysis of Reagents

A. Phosphoryl Chloride ( )

The Standard Workhorse

  • Mechanism: Reacts to form a dichlorophosphoryl intermediate. Often requires a tertiary amine (N,N-dimethylaniline or DIPEA) to scavenge HCl and catalyze the reaction by forming a soluble ammonium salt.

  • Pros: High reactivity; works on unactivated substrates; solvent can be omitted (neat reaction).

  • Cons: Viscous; formation of "polyphosphoric acid" syrups makes workup difficult; quenching is hazardous due to delayed exotherms.

  • Best For: Robust substrates, large-scale synthesis where cost is a driver.

B. Thionyl Chloride ( ) + Catalytic DMF

The Vilsmeier-Haack Approach

  • Mechanism:

    
     alone is often too weak for pyrimidines. Adding DMF generates the Vilsmeier Reagent  (chloroiminium ion), which is a potent electrophile.[1]
    
  • Pros: Gaseous byproducts (

    
    , 
    
    
    
    ) simplify purification; lower boiling point allows easier removal of excess reagent.
  • Cons:

    
     is less stable than 
    
    
    
    ; requires dry conditions to prevent hydrolysis of the Vilsmeier intermediate.
  • Best For: Acid-sensitive substrates, small-to-medium scale, easier workups.

C. Oxalyl Chloride + Catalytic DMF

The "Clean" Alternative

  • Mechanism: Similar to

    
    , it forms a chloroiminium species with DMF.
    
  • Pros: Byproducts are

    
    , 
    
    
    
    , and
    
    
    (all gases), leaving a very clean crude product. Milder temperature requirements.
  • Cons: Generates Carbon Monoxide (CO) (highly toxic); Oxalyl chloride is more expensive.

  • Best For: High-value intermediates, late-stage functionalization, substrates sensitive to phosphorus residues.

D. +

The "Heavy Hammer"

  • Mechanism:

    
     is a more aggressive chlorinating agent than 
    
    
    
    . The mixture ensures complete conversion of recalcitrant substrates (e.g., electron-rich pyrimidines).
  • Pros: Highest reactivity.

  • Cons: Extremely corrosive; difficult workup; high phosphorus waste load.

  • Best For: Sterically hindered or highly electron-rich pyrimidines that fail with

    
     alone.
    

Performance Data Comparison

Feature

(Standard)

+ DMF (Cat.)
Oxalyl Chloride + DMF
Reactivity HighMedium-HighHigh
Reaction Temp 80°C – 110°C (Reflux)60°C – 80°C0°C – RT
Byproducts Phosphoric acid (liquid/syrup)

(gas),

(gas)

(gas),

(gas),

(gas)
Workup Ease Difficult (Emulsions/Exotherms)Moderate (Gas evolution)Excellent (Volatile byproducts)
Atom Economy ModerateGoodPoor (Mass loss to gas)
Safety Hazard Delayed Exotherm on QuenchCorrosive FumesToxic CO Gas , Pressure buildup

Experimental Protocols

Protocol A: Standard Chlorination with

Suitable for robust substrates like 4,6-dihydroxypyrimidine.

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ).
    
  • Addition: Charge the flask with hydroxypyrimidine (10 mmol). Add

    
     (5-10 equiv) carefully.
    
  • Catalyst: Add N,N-Dimethylaniline (

    
    ) (1.0 equiv) dropwise. Note: Exothermic.
    
  • Reaction: Heat to reflux (approx. 105°C) for 2–4 hours. Monitor by TLC (mini-workup required).

  • Workup (CRITICAL):

    • Cool the mixture to RT.

    • Remove excess

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Quench: Pour the thick residue slowly onto crushed ice with vigorous stirring. Maintain temp < 10°C. Warning: The hydrolysis of residual phosphoryl chlorides can exhibit a delayed induction period followed by a violent exotherm.

    • Neutralize with saturated

      
       or 
      
      
      
      to pH 7-8.
    • Extract with Ethyl Acetate or DCM.

Protocol B: Vilsmeier-Haack Chlorination (Oxalyl Chloride/DMF)

Suitable for high-purity needs or acid-sensitive substrates.

  • Setup: Flame-dry flask under Argon/Nitrogen atmosphere.

  • Reagent Formation: Dissolve dry DMF (catalytic, 0.1 equiv) in anhydrous DCM. Cool to 0°C.

  • Activation: Add Oxalyl Chloride (1.2 equiv) dropwise. Stir for 15-30 mins. Gas evolution (

    
    ) will occur; ensure proper ventilation.
    
  • Substrate: Add the hydroxypyrimidine (1.0 equiv) as a solution/suspension in DCM.

  • Reaction: Allow to warm to RT and stir for 2–6 hours.

  • Workup:

    • Concentrate the mixture to remove solvent and excess oxalyl chloride.

    • Partition the residue between water and DCM.

    • Separate organic layer, dry over

      
      , and concentrate.
      

Decision Matrix for Reagent Selection

ReagentSelection Start Select Chlorinating Agent Scale Reaction Scale? Start->Scale Large Large Scale (>100g) Scale->Large Cost Driven Small Small/Med Scale (<10g) Scale->Small Purity Driven Sensitivity Substrate Sensitivity? Robust Robust Substrate Sensitivity->Robust Sensitive Acid/Heat Sensitive Sensitivity->Sensitive Large->Robust Small->Sensitivity POCl3 Use POCl3 (Neat) + Tertiary Amine Robust->POCl3 SOCl2 Use SOCl2 + DMF (Vilsmeier Conditions) Robust->SOCl2 Oxalyl Use Oxalyl Chloride + DMF (Cleanest Workup) Sensitive->Oxalyl PCl5 Use POCl3 + PCl5 (For unreactive substrates) POCl3->PCl5 If conversion incomplete

Figure 2: Decision tree for selecting the appropriate chlorinating agent based on scale and substrate properties.

References

  • BenchChem Technical Support. (2025).[1][2] Chlorination of 4-amino-2,6-dihydroxypyrimidine: Protocols and Troubleshooting. BenchChem.[1][2] Link

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Molecules, 17, 4533-4544. Link

  • Common Organic Chemistry. (2025). Phosphorus Oxychloride (POCl3) Mechanism and Usage.[1][2][3]Link

  • Villalpando, A., et al. (2013).[4] Triphosgene–Amine Base Promoted Chlorination of Unactivated Alcohols.[4] Journal of Organic Chemistry, 78, 3989-3996.[4][5] Link

  • Mikhaleva, A. I., et al. (2009).[6] Vilsmeier-Haack Formylation and Chlorination using Oxalyl Chloride.[3] Synthesis, 587-590.[6] Link

Sources

Structural Elucidation of 2,4-Dichloro-5-methoxypyrimidine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography of 2,4-Dichloro-5-methoxypyrimidine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

2,4-Dichloro-5-methoxypyrimidine is a critical scaffold in the synthesis of bioactive compounds, particularly kinase inhibitors (e.g., Aurora kinase, GSK-3) and antiviral agents.[1] The core synthetic challenge lies in Nucleophilic Aromatic Substitution (SNAr), where regioselectivity between the C2 and C4 positions is often ambiguous.[2]

While NMR spectroscopy is the standard for routine characterization, it frequently fails to definitively distinguish between C2- and C4-substituted regioisomers due to overlapping chemical shifts and subtle splitting patterns.[1] This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and DFT (Density Functional Theory), establishing SC-XRD as the gold standard for absolute structural assignment in this chemical class.[1]

Part 1: The Structural Challenge (Regioselectivity)

In 2,4-dichloropyrimidines, the C4 position is generally more electrophilic due to the para-relationship with N1.[1] However, the introduction of an electron-donating group (EDG) like 5-methoxy perturbs this electronic landscape.[1]

  • The Problem: Reactions with amines or alkoxides often yield mixtures of C2- and C4-isomers.[1]

  • The Ambiguity: In 1H NMR, the remaining pyrimidine proton (H6) appears as a singlet in both isomers.[1] Unless 2D-NOESY experiments show a clear correlation between the incoming nucleophile and the 5-OMe group, assignment remains presumptive.[1]

Comparative Performance Overview
FeatureSC-XRD (X-ray) NMR (1H/13C/2D) DFT (Computational)
Regioisomer ID Absolute (Definitive 3D proof)Inferential (Requires NOE/HMBC)Predictive (Energy barriers)
Sample State Solid (Single Crystal required)SolutionVirtual
Data Output Bond lengths, Angles, TorsionChemical Shifts (

), Couplings (

)
Energy (

), MO orbitals
Turnaround Days (Crystal growth dependent)Minutes to HoursHours to Days
Limitations Crystal quality, static snapshotSolvent effects, peak overlapBasis set accuracy, gas phase bias

Part 2: Detailed Comparative Analysis

Single Crystal X-ray Diffraction (SC-XRD)

The Gold Standard for Derivatives. For 2,4-dichloro-5-methoxypyrimidine derivatives, SC-XRD utilizes the "heavy atom effect" of the remaining chlorine atom (Z=17) to facilitate phase determination.[1]

  • Performance Data:

    • Resolution: Typically <0.8 Å, allowing precise differentiation of C-Cl vs. C-N bonds.[1]

    • Bond Length Discrimination: X-ray easily distinguishes the C-Cl bond (approx.[1] 1.74 Å) from the substituted C-N bond (approx.[1] 1.35 Å), providing indisputable proof of substitution position.

    • Tautomer Identification: Unambiguously locates protons on ring nitrogens (N1 vs N3) in hydroxy/amino tautomers, which NMR often averages due to fast exchange.[1]

Nuclear Magnetic Resonance (NMR)

The High-Throughput Alternative. While faster, NMR struggles with the specific symmetry of this scaffold.[1]

  • Performance Gap: The 5-methoxy group creates a "blind spot."[1] In many derivatives, the through-space distance from the nucleophile to the H6 proton is similar for both C2 and C4 isomers, rendering NOESY data inconclusive.[1]

  • Utility: Best used for purity checks after the structure has been validated by X-ray.[1]

Density Functional Theory (DFT)

The Predictive Partner. DFT is used to calculate the thermodynamic stability of the C2 vs C4 products.[1]

  • Insight: Calculations (typically B3LYP/6-31G*) often show that the C4-substituted product is thermodynamically favored by 2–5 kcal/mol, but kinetic control can lead to C2 products.[1] DFT supports the X-ray assignment but cannot replace it for experimental validation.

Part 3: Experimental Protocol (SC-XRD)

To ensure scientific integrity, the following protocol maximizes the probability of obtaining diffraction-quality crystals for this class of pyrimidines.

A. Crystallization Strategy (The "Slow Diffusion" Method)

Pyrimidines with methoxy and chloro substituents are often planar and stack efficiently.[1]

  • Solvent System: Use a biphasic system. Dissolve 20 mg of the derivative in a "Good Solvent" (Dichloromethane or THF).

  • Precipitant: Layer a "Poor Solvent" (Hexane or Pentane) carefully on top (1:3 ratio).[1]

  • Conditioning: Seal and place in a vibration-free environment at 4°C. The chlorine atoms facilitate halogen bonding (Cl[1]···Cl or Cl···N), often driving crystallization within 24–72 hours.

B. Data Collection & Refinement[1][3]
  • Temperature: Collect data at 100 K to reduce thermal motion of the methoxy group (which often exhibits rotational disorder at room temperature).

  • Radiation: Mo-K

    
     (
    
    
    
    = 0.71073 Å) is preferred over Cu-K
    
    
    to minimize absorption by the Chlorine atoms.[1]
  • Validation: Final structures must be checked against the CSD (Cambridge Structural Database) for similar packing motifs (e.g., comparison with 4,6-dichloro-5-methoxypyrimidine, CCDC 765169).

Part 4: Structural Insights & Data Interpretation[4][5]

When analyzing the X-ray data of these derivatives, focus on the following metrics to validate the structure.

Key Structural Parameters Table
ParameterExpected Value (Å/°)Significance
C4—Cl Bond 1.73 – 1.75 ÅIndicates unreacted position (if C2 substituted).[1]
C2—Cl Bond 1.74 – 1.76 ÅTypically slightly longer than C4-Cl due to N1/N3 flanking.
C—N (Exocyclic) 1.33 – 1.36 ÅIndicates successful SNAr substitution.[1]
C5—O—C(Me) Angle 117° – 119°Characterizes the methoxy geometry.[1]
Torsion (C4-C5-O-C) 0° – 20° (Coplanar)The methoxy group usually lies in-plane with the ring to maximize p-orbital overlap.[1]
Supramolecular Architecture

The 2,4-dichloro-5-methoxypyrimidine scaffold typically exhibits Type II Halogen Bonding .[1]

  • Interaction: C–Cl···N (pyrimidine nitrogen of adjacent molecule).[1]

  • Distance: Generally < 3.2 Å (sum of van der Waals radii).[1]

  • Impact: This interaction directs the 3D packing, often creating "ribbon" motifs in the crystal lattice, which stabilizes the solid state and increases melting points relative to non-halogenated analogs.[1]

Part 5: Workflow Visualization

The following diagram illustrates the decision matrix for characterizing these derivatives, highlighting the critical checkpoint where X-ray Crystallography resolves ambiguity.

G Start Synthesis Reaction (2,4-dichloro-5-methoxypyrimidine + Nucleophile) Crude Crude Mixture (Potential C2 / C4 Isomers) Start->Crude NMR 1H NMR Analysis (Preliminary Screen) Crude->NMR Ambiguity Ambiguous Regiochemistry? (Overlapping Peaks / No clear NOE) NMR->Ambiguity Report Final Structure Confirmation Ambiguity->Report No (Clear NOE) Cryst Crystallization (Slow Diffusion: DCM/Hexane) Ambiguity->Cryst Yes (Required) DFT DFT Calculation (Thermodynamic Stability Check) Ambiguity->DFT Supportive Data XRD SC-XRD Data Collection (Mo-Source, 100K) Cryst->XRD Solve Structure Solution (Heavy Atom Phasing) XRD->Solve Solve->Report Absolute Config Defined

Figure 1: Structural elucidation workflow for pyrimidine derivatives. Note the critical divergence to SC-XRD when NMR data is ambiguous regarding regioselectivity.

References

  • WuXi Biology. (2021).[1] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • MDPI (Molecules). (2024).[1] Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis. [Link][1][3]

  • Cambridge Crystallographic Data Centre (CCDC). (2010).[1] Crystal Structure of 4,6-dichloro-5-methoxypyrimidine (CCDC 765169). [Link][1]

  • PubChem. (2025).[1][4] 2,4-Dichloro-5-methoxypyrimidine Compound Summary. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,4-Dichloro-5-nitro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Core Principle: Hazard-Based Waste Management

The disposal protocol for any chemical is dictated by its hazard profile. 2,4-Dichloro-5-nitro-6-methoxypyrimidine, by virtue of its chemical structure—a halogenated nitroaromatic heterocyclic compound—is presumed to possess significant health and environmental risks. The presence of chlorine atoms and a nitro group on an aromatic ring system suggests potential toxicity, corrosivity, and persistence in the environment.[2][3] This classification mandates that it be treated as hazardous waste from the point of generation to its final destruction.

Hazard Profile by Analogy

To establish a reliable safety and disposal framework, we must analyze the known hazards of closely related molecules. The data overwhelmingly indicates that compounds in this class are hazardous.[2][4][5]

CompoundCAS NumberGHS Hazard StatementsSource(s)
2,4-Dichloro-5-nitropyrimidine 49845-33-2H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[5][6]
2,4-Dichloro-5-methylpyrimidine 5018-38-2Harmful if swallowed. Causes severe burns. Risk of serious damage to eyes. Toxic to aquatic organisms, may cause long-term adverse effects.[2][7]
4,6-Dichloro-5-methoxypyrimidine 5018-38-2Harmful if swallowed. Causes serious eye damage.[4]

The consistent classification of these analogs as skin/eye irritants or corrosives, harmful if swallowed, and environmentally hazardous provides a clear directive: 2,4-dichloro-5-nitro-6-methoxypyrimidine must be handled with stringent safety controls and disposed of as regulated hazardous waste.[2][4][6]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, the following engineering controls and PPE are mandatory to minimize exposure.

  • Engineering Controls: All handling of 2,4-dichloro-5-nitro-6-methoxypyrimidine, whether in solid or solution form, must occur within a certified chemical fume hood.[8] This is critical to prevent the inhalation of fine powders or vapors, which may cause respiratory irritation.[5][9]

  • Eye and Face Protection: Wear chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] Given the risk of serious eye damage, a full-face shield worn over goggles is recommended when handling larger quantities or during procedures with a high splash risk.[7][9]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene. Do not use latex gloves, as they offer poor protection against many organic chemicals.[8] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[10]

    • Lab Coat: A standard laboratory coat is required. For tasks with a higher risk of contamination, a chemically resistant apron or gown should be worn.[11]

  • Hand Hygiene: Hands must be washed thoroughly with soap and water after handling the chemical, after removing gloves, and before leaving the laboratory.[9][12]

Step-by-Step Disposal Protocol

The guiding principle for disposal is the strict segregation and containment of the hazardous waste, followed by professional removal and destruction. Under no circumstances should this chemical or its containers be disposed of in the normal trash or poured down the sanitary sewer.[7][13]

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the most critical step a researcher performs in the waste disposal process. It prevents dangerous chemical reactions and simplifies the final disposal pathway.

  • Designate a Waste Stream: 2,4-Dichloro-5-nitro-6-methoxypyrimidine is a halogenated organic compound . It must be collected in a dedicated waste container labeled "Halogenated Organic Waste ".[1]

  • Avoid Mixing: Do not mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes), aqueous waste, acids, or bases.[1] Mixing waste streams complicates the disposal process, increases costs, and can create new, unknown hazards.

Step 2: Waste Container Selection and Labeling
  • Container: Use a sturdy, leak-proof container with a secure, tight-fitting screw cap. The container must be chemically compatible with the waste. For solutions, a high-density polyethylene (HDPE) or glass bottle is appropriate.[14]

  • Labeling: The container must be clearly labeled as soon as the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE ".[11][14]

    • The full chemical name: "2,4-Dichloro-5-nitro-6-methoxypyrimidine " and any solvents present.

    • The approximate concentration or percentage of each component.

    • The date the waste was first added to the container (accumulation start date).[11]

Step 3: On-Site Accumulation and Storage
  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation.[14] This area should be under the direct control of the laboratory personnel.

  • Secondary Containment: Place the primary waste container inside a larger, unbreakable secondary container (like a plastic tub) to contain any potential leaks or spills.[11]

  • Ventilation: The storage area must be well-ventilated, such as within the chemical fume hood or a designated, ventilated cabinet.[1]

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the waste container is nearly full (no more than 90%) or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.[1][14]

  • Professional Pickup: The EHS department will coordinate the pickup of the hazardous waste by a licensed and approved waste disposal contractor.[1] These professionals are trained and equipped to handle, transport, and dispose of the chemical in accordance with EPA and Department of Transportation (DOT) regulations.

  • Ultimate Destruction: The standard and most effective disposal method for chlorinated nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[1] This process destroys the organic molecule, converting it into less harmful gases like carbon dioxide, water, and inorganic acids. The incinerator's emission control systems then scrub and neutralize these gases before release.[1]

Spill Management

Immediate and correct response to a spill is crucial for safety.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent) to avoid raising dust.

    • Carefully sweep the material into a designated container.

    • Wipe the area with a cloth dampened with a suitable solvent (like acetone or ethanol), and place the cloth in the waste container.

    • Label the container as hazardous waste containing the spilled chemical and cleanup debris.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert others and activate any emergency alarms.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2,4-dichloro-5-nitro-6-methoxypyrimidine.

G cluster_generation Point of Generation cluster_containment In-Lab Containment Protocol cluster_disposal Final Disposal Pathway gen Waste Generated (Solid Residue or Solution) segregate Segregate into 'Halogenated Organic Waste' gen->segregate Routine Disposal spill Accidental Spill Occurs gen->spill Emergency container Select Compatible Container with Secure Lid segregate->container label_waste Label Container: 'HAZARDOUS WASTE' + Contents & Date container->label_waste store Store in Ventilated SAA with Secondary Containment label_waste->store contact_ehs Contact EHS for Pickup (When container is ~90% full) store->contact_ehs pickup Waste Collected by Licensed Contractor contact_ehs->pickup incinerate High-Temperature Incineration at Permitted Facility pickup->incinerate spill_cleanup Execute Spill Cleanup Protocol (Use Spill Kit, Full PPE) spill->spill_cleanup Minor Spill ehs_major Evacuate & Call EHS/ Emergency Response spill->ehs_major Major Spill spill_waste Collect Spill Debris as 'Halogenated Organic Waste' spill_cleanup->spill_waste spill_waste->label_waste

Caption: Disposal workflow for 2,4-dichloro-5-nitro-6-methoxypyrimidine.

References

  • Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • Santa Cruz Biotechnology. (n.d.). 2,4-Dichloro-5-methylpyrimidine Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). 4,6-Dichloro-5-methoxypyrimidine Safety Data Sheet.
  • Thermo Fisher Scientific. (2021). 2,4-Dichloro-5-methylpyrimidine Safety Data Sheet.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • ETH Zurich. (n.d.). Laboratory Safety Guidelines.
  • Pandey, J., Chauhan, A., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds. ResearchGate.
  • Pandey, J., Chauhan, A., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds. Applied Microbiology and Biotechnology, 94(3), 567-583.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide.
  • CymitQuimica. (2024). 2,6-Dichloro-4-methyl-3-nitropyridine Safety Data Sheet.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
  • Sigma-Aldrich. (n.d.). 2,4-Dichloro-5-nitropyrimidine 97%.
  • U.S. Environmental Protection Agency. (2021). EPA Addresses Ecological Risks Posed by Four Pyridines and Pyrimidines Herbicides.
  • LSU Health Shreveport. (2018). SOP for the safe use of N-Nitrosodiethylamine (DEN).
  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Fisher Scientific. (2025). 4,6-Dichloro-5-nitropyrimidine Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025). Registration Review of Pyridine and Pyrimidine Herbicides.
  • PubChem. (n.d.). 2,4-Dichloro-5-nitropyrimidine.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.